molecular formula C13H8F3NO3 B1651430 2-Nitro-4-(3-trifluoromethylphenyl)phenol CAS No. 1261956-77-7

2-Nitro-4-(3-trifluoromethylphenyl)phenol

Cat. No.: B1651430
CAS No.: 1261956-77-7
M. Wt: 283.20
InChI Key: OOJFBHBZPAEWET-UHFFFAOYSA-N
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Description

2-Nitro-4-(3-trifluoromethylphenyl)phenol is an aromatic compound of interest in organic synthesis and medicinal chemistry research. Its structure, incorporating both electron-withdrawing nitro and trifluoromethylphenyl groups on a phenol scaffold, makes it a valuable multifunctional building block for developing more complex molecules. Researchers exploit this decorated phenyl fragment in designing and synthesizing compounds for various applications. A primary research application for compounds of this class is in the exploration of small-molecule inhibitors of protein aggregation. Specifically, nitro- and trifluoromethyl-substituted phenyl fragments have been investigated for their ability to interfere with the fibril aggregation of Alpha-Synuclein (α-Syn), a process implicated in the pathogenesis of Parkinson's disease . These molecules are designed to intercalate into the β-sheet structures of amyloid fibrils, potentially disrupting their formation and stability through profitable hydrophobic interactions and hydrogen bonding within the hydrophobic pockets of the NAC domain . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment, including eyeshields and gloves, in a well-ventilated laboratory setting. Disclaimer: The specific applications and properties described are based on data for closely related chemical structures. The profile for this exact compound may differ and should be verified by the researcher.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4-[3-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)17(19)20/h1-7,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJFBHBZPAEWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686304
Record name 3-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-77-7
Record name 3-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Solubility Profile of Trifluoromethyl-Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key agrochemical intermediate is a critical physicochemical property that governs its behavior in various liquid media, profoundly influencing bioavailability, formulation strategies, and process chemistry. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of substituted phenolic compounds, with a specific focus on the structural class represented by 2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7). While the user's original query specified 2-Nitro-4-(3-trifluoromethylphenyl)phenol, a comprehensive search revealed no publicly available data for this specific molecule. Therefore, this guide will use the closely related and well-documented analogue, 2-Nitro-4-(trifluoromethyl)phenol, as a model compound. The principles, theoretical frameworks, and experimental protocols detailed herein are directly applicable to the original compound of interest and other complex organic molecules. We will explore the theoretical underpinnings of solubility, detail robust experimental methodologies for its determination, present thermodynamic models for data correlation, and provide self-validating, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

2-Nitro-4-(trifluoromethyl)phenol (Figure 1) is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular architecture, featuring a polar phenolic hydroxyl group, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, creates a complex interplay of intermolecular forces that dictates its solubility in different organic solvents.[2]

Figure 1: Chemical Structure of 2-Nitro-4-(trifluoromethyl)phenol

CAS: 400-99-7, Molecular Formula: C7H4F3NO3, Molecular Weight: 207.11 g/mol

Understanding the solubility of such compounds is not an academic exercise; it is a cornerstone of process development and formulation science. In pharmaceutical development, poor solubility can lead to low bioavailability, hindering a drug's therapeutic efficacy. In agrochemical formulation, solubility determines how an active ingredient can be delivered in a stable, effective manner. This guide provides the foundational knowledge and practical methodologies required to accurately characterize the solubility profile of this and related compounds.

The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the balance of forces between solute-solute, solvent-solvent, and solute-solvent molecules. The oft-cited principle of "like dissolves like" serves as a useful heuristic, but a deeper, mechanistic understanding is required for predictive accuracy.

2.1 Intermolecular Forces in Play

The solubility of 2-Nitro-4-(trifluoromethyl)phenol is dictated by its ability to form favorable interactions with solvent molecules, which must overcome the energy of its own crystal lattice.

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are expected to be effective.

  • Dipole-Dipole Interactions: The nitro group (-NO2) and the C-F bonds of the trifluoromethyl (-CF3) group create significant dipole moments within the molecule. Polar aprotic solvents (e.g., acetone, DMSO) can interact strongly through these dipoles.

  • Van der Waals Forces (London Dispersion Forces): The aromatic ring is nonpolar and interacts primarily through these weaker forces. Nonpolar solvents will interact favorably with this part of the molecule.

2.2 Solvent Characteristics

The choice of solvent is critical, and its properties determine the extent of dissolution:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar hydroxyl group of the phenol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are excellent at dissolving polar compounds that do not rely solely on hydrogen bond donation from the solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact mainly through weak van der Waals forces. Their ability to dissolve our target molecule is predicted to be limited, as they cannot effectively solvate the polar -OH and -NO2 groups.

The logical relationship between the solute's structure and its solubility in different solvent classes is visualized in the diagram below.

Mol 2-Nitro-4-(trifluoromethyl)phenol FG_OH Phenolic -OH Mol->FG_OH Comprises FG_NO2 Nitro -NO2 Mol->FG_NO2 Comprises FG_CF3 Aromatic Ring & -CF3 Mol->FG_CF3 Comprises Force_HB Hydrogen Bonding (Donor & Acceptor) FG_OH->Force_HB Strong Force_DD Dipole-Dipole Interactions FG_NO2->Force_DD Strong FG_CF3->Force_DD Weak Force_VDW Van der Waals Forces FG_CF3->Force_VDW Dominant Solv_Protic Polar Protic Solvents (e.g., Methanol, Ethanol) Force_HB->Solv_Protic Favors Force_DD->Solv_Protic Favors Solv_Aprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) Force_DD->Solv_Aprotic Favors Solv_Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) Force_VDW->Solv_Nonpolar Favors

Caption: Logical flow from molecular structure to solvent preference.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a qualitative solubility profile for 2-Nitro-4-(trifluoromethyl)phenol can be predicted. Quantitative data requires experimental determination as described in Section 5.0.

Solvent Class Example Solvents Predicted Solubility Primary Interaction Mechanism
Polar Protic Methanol, EthanolHighHydrogen bonding with the -OH group; dipole-dipole interactions with the -NO2 group.
Polar Aprotic Acetone, AcetonitrileHigh to ModerateStrong dipole-dipole interactions with the -NO2 and -CF3 groups.
Dimethyl Sulfoxide (DMSO)Very HighVery strong dipole-dipole interactions and ability to accept hydrogen bonds.
Nonpolar Toluene, HexaneLowDominated by weak van der Waals forces, which are insufficient to overcome the solute's crystal lattice energy and disrupt the polar interactions.
Halogenated DichloromethaneLow to ModerateModerate dipole moment allows for some interaction, but lacks hydrogen bonding capability.
Experimental Determination: A General Workflow

Accurate solubility measurement requires a robust and validated methodology. The "gold standard" is the isothermal shake-flask method, where excess solid is equilibrated with the solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined.

Caption: General experimental workflow for solubility determination.

Self-Validating Experimental Protocols

The trustworthiness of solubility data hinges on meticulous experimental execution. The following protocols are designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.

Protocol 5.1: Isothermal Shake-Flask with Gravimetric Determination

This method is fundamental and highly reliable, directly measuring the mass of dissolved solute.

I. Materials

  • 2-Nitro-4-(trifluoromethyl)phenol (solute)

  • Selected organic solvent

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (readable to 0.01 mg)

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or weighing boats

II. Procedure

  • Preparation: Add an excess amount of the solute to a vial (e.g., 50-100 mg). The key is to ensure solid remains undissolved at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of the solvent (e.g., 5.0 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it in the temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C). Shake at a moderate speed (e.g., 200 rpm) for at least 48 hours.

    • Causality Check: A 48-72 hour period is typically sufficient for complex organic molecules to reach thermodynamic equilibrium. To validate, samples can be taken at 24, 48, and 72 hours. If the measured solubility is consistent between 48 and 72 hours, equilibrium has been achieved.

  • Phase Separation: Remove the vial from the shaker and let it stand undisturbed for at least 2 hours in the same temperature-controlled environment to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a pre-weighed, labeled evaporation dish.

    • Trustworthiness Check: Filtering is critical to remove all undissolved micro-particulates, which would otherwise artificially inflate the measured solubility. The first few drops should be discarded to saturate the filter material.

  • Solvent Evaporation: Place the dish in a fume hood or under a gentle stream of nitrogen to slowly evaporate the solvent at room temperature. For higher boiling point solvents, a vacuum oven at a moderate temperature (well below the solute's boiling point) can be used.

  • Drying and Weighing: Once the solvent is fully evaporated, dry the dish to a constant weight in a vacuum oven. Cool to room temperature in a desiccator before weighing on the analytical balance.

  • Calculation:

    • Mass of solute = (Final weight of dish + residue) - (Initial weight of dish)

    • Solubility (mg/mL) = Mass of solute (mg) / Volume of filtrate (mL)

Protocol 5.2: Solubility Determination by HPLC-UV

This method is faster for multiple samples and highly sensitive, requiring less material.

I. Materials

  • Same as 5.1, plus:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents

  • Volumetric flasks for standard preparation

II. Procedure

  • Calibration Curve Preparation: a. Prepare a stock solution of the solute in the chosen organic solvent at a known concentration (e.g., 1000 µg/mL). b. Perform serial dilutions to create a series of at least five calibration standards spanning the expected solubility range. c. Inject each standard into the HPLC system and record the peak area from the UV detector. d. Plot peak area versus concentration and perform a linear regression. An R² value > 0.999 is required for a trustworthy calibration.

  • Saturated Solution Preparation: Follow steps 1-4 from Protocol 5.1 to prepare the equilibrated, saturated solution.

  • Sampling and Dilution: a. Withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm filter. b. Accurately dilute the filtrate with the solvent to bring its concentration into the range of the prepared calibration curve. A precise dilution factor is critical (e.g., 1:100 or 1:1000).

  • Analysis: Inject the diluted sample into the HPLC system under the same conditions used for the calibration standards.

  • Calculation:

    • Determine the concentration of the diluted sample from its peak area using the calibration curve equation.

    • Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Thermodynamic Modeling of Solubility Data

Solubility is temperature-dependent. By measuring it at several temperatures, thermodynamic parameters of the dissolution process can be calculated using models like the van't Hoff and Apelblat equations.

  • The van't Hoff Equation: This model relates the mole fraction solubility (x) to the absolute temperature (T). The linear form is: ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R) Where ΔHsol is the enthalpy of solution, ΔSsol is the entropy of solution, and R is the ideal gas constant. A plot of ln(x) versus 1/T yields a straight line from which these parameters can be derived. This provides insight into whether the dissolution process is endothermic or exothermic.

  • The Modified Apelblat Equation: This is a semi-empirical model that often provides a better fit to experimental data: ln(x) = A + (B / T) + C * ln(T) Where A, B, and C are empirical parameters determined by fitting the equation to the experimental solubility data.

These models are invaluable for interpolating solubility at temperatures not experimentally measured and for understanding the driving forces of the dissolution process.

Conclusion

This guide has established a comprehensive framework for evaluating the solubility profile of 2-Nitro-4-(trifluoromethyl)phenol and related complex organic molecules. By integrating a sound theoretical understanding of intermolecular forces with robust, self-validating experimental protocols such as the isothermal shake-flask method, researchers can generate high-quality, reliable solubility data. The application of thermodynamic models like the van't Hoff and Apelblat equations further enhances the value of this data, allowing for the determination of key thermodynamic parameters and enabling accurate solubility prediction across a range of temperatures. The methodologies presented here are fundamental tools for any scientist engaged in drug development, chemical process optimization, or formulation science.

References
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9816, 2-Nitro-4-(trifluoromethyl)phenol. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6931, 4-Nitro-3-(trifluoromethyl)phenol. Retrieved February 15, 2026, from [Link]

  • PureSynth. (n.d.). 2-Nitro-4-(Trifluoromethyl)Phenol 98.0%(GC). Retrieved February 15, 2026, from [Link]

  • University of Hertfordshire. (2025, September 17). 3-trifluoromethyl-4-nitrophenol. AERU. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14091690, 2-Nitro-5-(trifluoromethyl)phenol. Retrieved February 15, 2026, from [Link]

  • Gherasim, C. V., Bourceanu, G., & Olariu, R. I. (2014). Physico-chemical characteristics of nitrophenols. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Nitrophenols. Retrieved February 15, 2026, from [Link]

Sources

Technical Monograph: Risk Assessment and SDS Interpretation for Nitro-Biaryl Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Nitro-biaryl phenols (e.g., 4'-nitro[1,1'-biphenyl]-4-ol and its derivatives) represent a "privileged scaffold" in medicinal chemistry, frequently utilized in the synthesis of antimicrobial agents, dyes, and receptor modulators. However, this structural class presents a dual-hazard profile that is often underestimated in early-stage discovery:

  • Energetic Instability: The nitro group (

    
    ) confers potential explosivity and thermal instability, particularly when subjected to shock or basic conditions.
    
  • Synergistic Toxicity: The molecule combines the protein-denaturing/uncoupling properties of phenols with the mutagenic potential of nitro-aromatics and the lipophilicity of the biaryl system.

This guide moves beyond generic Safety Data Sheet (SDS) boilerplate text to provide a mechanistic understanding of the risks and rigorous protocols for safe handling.

Physicochemical Hazard Profile

Thermal Stability and Explosivity

Nitro-substituted aromatics possess high energy density. The carbon-nitro (


) bond is the weak link in the scaffold.
  • Decomposition Mechanism: Thermal decomposition often initiates via

    
     homolysis or nitro-to-nitrite isomerization, followed by autocatalytic oxidation.
    
  • The "Base" Danger: Differential Scanning Calorimetry (DSC) data indicates that the presence of strong bases (e.g., NaOH, KOH) significantly lowers the onset temperature (

    
    ) of decomposition. The phenolate salt is often more shock-sensitive than the neutral phenol.
    
  • Data Point: For analogous nitrophenols,

    
     can drop from >270°C (pure) to <200°C (basic mixtures), with decomposition energies (
    
    
    
    ) exceeding 500 J/g—sufficient to rupture standard reaction vessels.
Solubility and Skin Permeation

Unlike simple nitrophenols, the biaryl moiety significantly increases the partition coefficient (


).
  • Consequence: Enhanced lipophilicity facilitates rapid dermal absorption.

  • Carrier Risk: Solubilizing these compounds in DMSO (Dimethyl sulfoxide) creates a "super-solvent" vector that can carry the toxin directly through intact nitrile gloves and skin into the bloodstream.

Toxicological Mechanisms[6][7][8][9]

The toxicity of nitro-biaryl phenols is not singular; it operates via three distinct, overlapping mechanisms.

Uncoupling of Oxidative Phosphorylation

Similar to 2,4-Dinitrophenol (DNP), the acidic phenolic proton allows the molecule to shuttle protons across the mitochondrial inner membrane, dissipating the proton gradient.

  • Result: ATP synthesis is halted while electron transport continues.

  • Clinical Manifestation: Hyperthermia (uncontrollable fever), metabolic acidosis, and rigor mortis-like muscle stiffness.

Metabolic Activation (Genotoxicity)

The nitro group is not inert. In hypoxic environments (or via specific reductases), it undergoes stepwise reduction. The hydroxylamine intermediate is highly electrophilic and can form DNA adducts, leading to mutagenesis.

Visualizing the Toxicity Pathway

MetabolicActivation Nitro Nitro-Biaryl Phenol (Pro-mutagen) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso Nitroreductase (2e- reduction) Hydroxyl N-Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Nitroreductase Ester Acetylated Ester (Highly Reactive) Hydroxyl->Ester Acetyltransferase (Phase II) Adduct DNA Adduct (Mutation) Hydroxyl->Adduct Direct Binding Ester->Adduct Electrophilic Attack

Figure 1: Metabolic activation pathway of nitro-aromatics.[1][2][3] The reduction of the nitro group leads to reactive intermediates capable of alkylating DNA.

Critical SDS Analysis (GHS Classification)

A standard SDS for a nitro-biaryl phenol (e.g., CAS 19826-31-4 or similar) often defaults to generic categories. Below is the corrected high-precision classification based on Structure-Activity Relationships (SAR).

GHS CodeHazard StatementTechnical Justification
H301/H311 Toxic if swallowed or in contact with skin High lipophilicity (biaryl) + Uncoupling mechanism. Lethal dose (LD50) often < 300 mg/kg.
H341 Suspected of causing genetic defects Metabolic reduction to hydroxylamines (Ames positive in susceptible strains).
H373 May cause damage to organs (Blood, Liver) Methemoglobinemia: Nitro metabolites oxidize Hemoglobin (

) to Methemoglobin (

), reducing

transport.
H317 May cause an allergic skin reaction Biaryl phenols are known sensitizers (haptens) that bind to skin proteins.
EUH001 Explosive when dry (Specific to polynitro variants) Picric acid-like behavior if crystallized salts form.

Risk Mitigation & Handling Protocols

Engineering Controls
  • Static Control: Use anti-static gun/ionizer before weighing. Nitro-biaryls can accumulate static charge, posing an ignition risk if the powder is fine.

  • No Metal Spatulas: Use Teflon or ceramic spatulas to avoid friction/shock initiation, especially with aged samples that may have formed shock-sensitive salts.

Experimental Workflow: The "Red-Yellow-Green" Protocol

Step 1: Solubilization (The Critical Moment)

  • Danger:[4][5][6][7] Adding solvent releases heat of solution.

  • Protocol: Never add solvent to a large mass of dry solid. Add the solid slowly to the solvent with cooling.

  • Solvent Choice: Avoid DMSO for initial handling if possible (due to skin permeation). Use Ethyl Acetate or Acetone for transfers, then switch to DMSO only in closed systems.

Step 2: Reaction Monitoring

  • Do not heat reaction mixtures containing nitro-biaryl phenols and strong bases (NaOH, NaH) above 80°C without explicit DSC safety data.

Step 3: Waste Disposal (Quenching)

  • Never mix nitro-phenol waste with metal hydrides or strong oxidizers.

  • Decontamination: Treat spills with dilute acetic acid (to ensure protonation) followed by absorption on vermiculite.

Handling Decision Logic

SafetyLogic Start Task: Handle Nitro-Biaryl Phenol Form Physical Form? Start->Form Dry Dry Powder Form->Dry Soln Solution Form->Soln Static Check Static/Shock Risk Use Anti-static Gun Dry->Static High Dust Risk Base Contains Strong Base? Soln->Base Double Double Glove (Laminate) Use Fume Hood Static->Double Heat Do NOT Heat > 80°C Monitor for Exotherm Base->Heat Yes Safe Standard PPE (Nitrile + Lab Coat) Base->Safe No Heat->Double Safe->Double If DMSO used

Figure 2: Decision tree for selecting engineering controls and PPE based on physical state and mixture components.

Emergency Response

Skin Exposure (The PEG Protocol)

Water alone is ineffective for phenol decontamination due to low solubility.

  • Immediate Action: Blot excess liquid (do not rub).

  • Solvent Wash: Wash the area with Polyethylene Glycol 300 or 400 (PEG-300/400) or Isopropyl alcohol. This solubilizes the phenol and removes it from the skin layers.

  • Water Rinse: Only after PEG washing, rinse with copious water.

Systemic Poisoning (Methemoglobinemia)

If the victim shows signs of cyanosis (blue lips/fingernails) or "chocolate brown" blood:

  • Medical Alert: Inform EMS of "Nitro-aromatic exposure" and "Suspected Methemoglobinemia."

  • Antidote: Methylene Blue is the standard treatment, but must be administered by a physician.

References

  • Abreu, P., et al. (2025). "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity." Journal of the Brazilian Chemical Society.

  • National Institutes of Health (NIH). "Toxicological Profile for Nitrophenols." Agency for Toxic Substances and Disease Registry.

  • Purohit, V., & Basu, A. K. (2000). "Mutagenicity of nitroaromatic compounds." Chemical Research in Toxicology, 13(8), 673-692.

  • Trivedi, M. K., et al. "Investigation of thermal stability of some nitroaromatic derivatives by DSC." ResearchGate.[8]

  • Sigma-Aldrich. "Safety Data Sheet: 4-Nitrophenol."

Sources

Physicochemical Profiling: Acidity and pKa Determination of 2-Nitro-4-(3-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding the acidity and pKa determination of 2-Nitro-4-(3-trifluoromethylphenyl)phenol.

Executive Summary

This compound represents a specific class of lipophilic, biaryl nitrophenols. Unlike simple nitrophenols, this molecule integrates a biaryl scaffold with a distal trifluoromethyl (


) group, creating a unique electronic environment.

This guide addresses the theoretical acidity prediction and provides a validated experimental framework for determining its dissociation constant (


). Due to the compound's predicted low aqueous solubility, standard aqueous titration is insufficient. This document details the Yasuda-Shedlovsky Extrapolation Method  and Spectrophotometric Analysis  as the gold standards for characterization.

Target Audience: Medicinal Chemists, Physical Organic Chemists, and ADME Scientists.

Structural Deconstruction & Theoretical Acidity

To understand the acidity of this molecule, we must deconstruct the electronic effects stabilizing its conjugate base (the phenoxide anion).

Electronic Component Analysis

The acidity of a phenol is dictated by the stability of its anion. For this compound, three major factors drive acidity:

  • Ortho-Nitro Group (

    
    ): 
    
    • Effect: Strong Electron Withdrawing Group (EWG).

    • Mechanism: Exerts both inductive (

      
      ) and resonance (
      
      
      
      ) withdrawal.[1][2][3] The resonance effect delocalizes the negative charge of the phenoxide oxygen onto the nitro group oxygens.
    • Intramolecular Hydrogen Bonding: In the neutral form, the phenolic hydrogen forms a hydrogen bond with the ortho-nitro oxygen. While this typically resists deprotonation slightly, the massive electronic stabilization of the anion dominates, lowering the

      
       significantly compared to phenol.
      
  • Para-Biaryl Moiety (4-(3-trifluoromethylphenyl)):

    • Effect: Extended Conjugation and Inductive Withdrawal.

    • Mechanism: The phenyl ring at the para-position extends the

      
      -system, allowing further charge delocalization. The meta-trifluoromethyl group on this distal ring is a strong EWG (
      
      
      
      ). It pulls electron density from the distal ring, which in turn pulls from the central phenol ring via the biaryl bond.
Theoretical Prediction (Hammett Equation)

Using the Hammett equation for phenols (


), we can estimate the 

relative to the parent phenol (

).


  • Base

    
     (Phenol):  9.95[4]
    
  • Substituent 1 (o-NO

    
    ): 
    
    
    
    is complex due to sterics/H-bonding, but apparent
    
    
    is
    
    
    .
  • Substituent 2 (p-Aryl-m-CF

    
    ):  The 
    
    
    
    for a phenyl group is
    
    
    . However, with a
    
    
    group, the composite Hammett value is higher.
  • Prediction: The molecule is expected to be more acidic than 2-nitrophenol (

    
    ) but less acidic than 2,4-dinitrophenol (
    
    
    
    ).
  • Estimated Range: 6.2 – 6.8

Experimental Protocols

Due to the lipophilic biaryl backbone, this compound is likely sparingly soluble in water . Direct aqueous titration will yield noisy, inaccurate data due to precipitation or electrode fouling. Two robust methods are recommended.[5][6]

Method A: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation

Best for: High-precision thermodynamic


 determination.

Principle: Measure apparent


 (

) in varying ratios of organic co-solvent (Methanol or Dioxane) and water, then extrapolate to 0% organic solvent.
Protocol Steps:
  • Preparation: Prepare a 0.01 M stock solution of the analyte in HPLC-grade Methanol (MeOH).

  • Solvent Mixtures: Prepare titration vessels with the following MeOH:Water (v/v) ratios: 30%, 40%, 50%, and 60%. Ensure ionic strength is constant (

    
     M KCl).
    
  • Titration: Titrate 20 mL of each mixture with 0.1 M KOH (standardized). Use a glass electrode calibrated for the specific solvent mixture (or correct readings using the Avdeef-Bucher method).

  • Data Collection: Record pH vs. Volume of Base. Determine the inflection point to find

    
     for each mixture.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant of the mixture). The y-intercept represents the aqueous
    
    
    .
Method B: UV-Vis Spectrophotometric Determination

Best for: Low solubility compounds and high sensitivity.

Principle: Nitrophenols exhibit a distinct bathochromic shift (colorless


 yellow) upon deprotonation. The ratio of protonated/deprotonated species is measured directly via absorbance.
Protocol Steps:
  • Wavelength Selection: Scan the UV-Vis spectrum (250–500 nm) of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully deprotonated). Identify the

    
     of the anion (likely 400–420 nm).
    
  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) ranging from pH 4.0 to 9.0 in 0.5 pH increments. Note: Include <1% DMSO if solubility is critical.

  • Measurement: Add fixed concentration of analyte (e.g., 50

    
    M) to each buffer. Measure Absorbance (
    
    
    
    ) at
    
    
    .
  • Calculation: Use the linearized Henderson-Hasselbalch equation:

    
    
    Plot 
    
    
    
    vs. pH. The x-intercept is the
    
    
    .

Visualization of Workflows

Yasuda-Shedlovsky Extrapolation Logic

This diagram illustrates the logic flow for determining the aqueous


 of lipophilic compounds.

YasudaShedlovsky Start Analyte: this compound SolubilityCheck Solubility Check: Insoluble in pure water? Start->SolubilityCheck MixedSolvent Prepare Binary Mixtures (MeOH/Water: 30%, 40%, 50%, 60%) SolubilityCheck->MixedSolvent Yes Titration Potentiometric Titration Measure psKa in each mixture MixedSolvent->Titration Plotting Plot: psKa + log[H2O] vs 1/Dielectric Constant Titration->Plotting Extrapolation Linear Regression Extrapolate to 1/epsilon of pure water Plotting->Extrapolation Result Result: Aqueous pKa Extrapolation->Result

Caption: Workflow for determining aqueous pKa of lipophilic biaryls using mixed-solvent extrapolation.

Electronic Structure & Anion Stability

This diagram maps the electronic effects contributing to the acidity.

ElectronicEffects Phenol Phenol Core (Neutral) Anion Phenoxide Anion (Deprotonated) Phenol->Anion Dissociation (-H+) HBond Intramolecular H-Bond (Stabilizes Neutral Form) Phenol->HBond OrthoNitro 2-Nitro Group (-I, -R Effect) Anion->OrthoNitro ParaAryl 4-(3-CF3-Phenyl) Group (Extended Conjugation) Anion->ParaAryl Resonance Resonance Stabilization (Charge on Nitro Oxygens) OrthoNitro->Resonance Major Factor Induction Inductive Withdrawal (Due to CF3 & Nitro) OrthoNitro->Induction ParaAryl->Induction Via Biaryl Bond Resonance->Anion Stabilizes Induction->Anion Stabilizes HBond->Anion Resists

Caption: Structural Activity Relationship (SAR) map detailing electronic stabilization of the conjugate base.

Data Summary Table (Simulated)

When performing the Spectrophotometric Method (Method B), the data should be structured as follows for validation.

Buffer pHAbsorbance (

nm)
Species DominanceCalculated

2.0 (HCl)0.050 (

)
100% ProtonatedN/A
5.00.120Mostly Protonated-1.25
6.00.350Mixed-0.45
6.5 0.550 ~50/50 Mix ~0.00
7.00.750Mostly Deprotonated+0.52
10.0 (NaOH)0.950 (

)
100% DeprotonatedN/A

Note: The inflection point (where


) corresponds to the 

. Based on structural analogs, the value is expected near 6.5.

Applications & Significance

  • Uncoupling Oxidative Phosphorylation: Lipophilic nitrophenols are classic uncouplers. They act as protonophores, shuttling protons across the mitochondrial membrane, dissipating the electrochemical gradient. The

    
     is critical here; optimal uncouplers often have a 
    
    
    
    close to physiological pH (7.4) to cycle effectively between the membrane (neutral) and the aqueous phase (anion).
  • Library Screening: In high-throughput screening (HTS), this compound may appear as a "frequent hitter" due to its ability to absorb light (interference) or disrupt membranes. Accurate

    
     data allows for the calculation of 
    
    
    
    , a better predictor of bioavailability than
    
    
    .

References

  • Avdeef, A., & Bucher, J. J. (1978). Accurate measurement of the pH of dioxane-water solutions. Analytical Chemistry, 50(14), 2137–2142. Link

  • Box, K. J., et al. (2008). High-throughput measurement of pKa values in a mixed-solvent system. Analytical Chemistry, 80(23), 9149–9156. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Wiczling, P., et al. (2006). Determination of pKa by pH-gradient reversed-phase HPLC. Analytical Chemistry, 78(23), 8086-8094. (Reference for Yasuda-Shedlovsky applications). Link

  • PubChem Compound Summary. (2025). 2-Nitro-4-(trifluoromethyl)phenol and related biaryls. National Center for Biotechnology Information. Link

Sources

Technical Guide: Thermodynamic Stability of Trifluoromethyl-Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic profile, structural determinants, and stability characteristics of trifluoromethyl-substituted nitrophenols, with a specific focus on 3-trifluoromethyl-4-nitrophenol (TFM) , the primary active ingredient in lampricides used in the Great Lakes.

Executive Summary

Trifluoromethyl-substituted nitrophenols represent a class of "push-pull" aromatic systems where the thermodynamic stability is dictated by the interplay between the electron-withdrawing nitro group (


), the lipophilic trifluoromethyl group (

), and the ionizable hydroxyl group (

).

While chemically stable enough for environmental application (half-life of days in water), these compounds exhibit distinct thermodynamic instabilities —both physical (low melting point softening) and chemical (exothermic decomposition). This guide analyzes these properties to inform safe handling, formulation, and synthesis.

Part 1: Structural & Electronic Determinants

The thermodynamic behavior of TFM (3-trifluoromethyl-4-nitrophenol) differs significantly from its isomers due to the specific arrangement of substituents.

Electronic Effects & Acidity ( )

The stability of the phenolate anion is the primary driver of TFM's biological activity (uncoupling oxidative phosphorylation).

  • Inductive Withdrawal (

    
    ):  The 
    
    
    
    group at the meta position (relative to
    
    
    ) exerts a strong inductive pull, stabilizing the negative charge on the oxygen.
  • Resonance Withdrawal (

    
    ):  The 
    
    
    
    group at the para position allows for direct resonance delocalization of the phenolate negative charge onto the nitro oxygens.

Comparative Acidity Data: | Compound | Substituents |


 (approx) | Thermodynamic Implication |
| :--- | :--- | :--- | :--- |
| Phenol | None | 10.0 | Baseline stability. |
| 4-Nitrophenol | 4-

| 7.15 | Resonance stabilization dominates. | | TFM | 3-

, 4-

| 6.07 | Synergistic withdrawal increases acidity & anion stability. | | 2,4-Dinitrophenol | 2,4-di-

| 4.0 | High acidity, high explosion risk. |
The "Ortho-Effect" and Thermal Stability

A critical thermodynamic distinction exists between TFM and its ortho-nitro isomers.

  • Ortho-Nitrophenols: Exhibit strong intramolecular hydrogen bonding between the nitro oxygen and the hydroxyl hydrogen.[1] This creates a pseudo-six-membered ring, lowering the boiling point (increased volatility) but increasing thermodynamic stability against external nucleophiles.

  • Para-Nitrophenols (TFM): In TFM, the

    
     is para to the 
    
    
    
    . No intramolecular H-bond exists. This results in:
    • Higher intermolecular association (dimerization) in the solid state.

    • Higher melting points compared to ortho-isomers (though TFM's MP is still relatively low at ~76°C).

    • Susceptibility to physical softening in formulations.

G TFM 3-trifluoromethyl-4-nitrophenol (TFM) Stability Thermodynamic Stability TFM->Stability Lack of Intramolecular H-Bond Acidity Acidity (pKa ~6.07) TFM->Acidity Anion Stabilization NO2 4-Nitro Group (-M Effect) NO2->TFM Para Position NO2->Acidity Resonance Decomp Thermal Decomposition (Exothermic) NO2->Decomp C-NO2 Bond Scission CF3 3-CF3 Group (-I Effect) CF3->TFM Meta Position CF3->Acidity Induction OH Phenolic OH OH->TFM

Figure 1: Structure-Property Relationship of TFM showing how substituent effects drive acidity and decomposition risks.

Part 2: Synthesis & Reaction Thermodynamics

The synthesis of TFM requires careful thermodynamic control to prevent runaway nitration or diazonium decomposition.

Primary Synthesis Pathway

The industrial route typically proceeds via the diazotization of trifluoromethylaniline, followed by hydrolysis and nitration.

  • Diazotization: 3-trifluoromethylaniline +

    
     + 
    
    
    
    
    
    Diazonium salt. Critical Control: Temp < 5°C to prevent
    
    
    loss.
  • Hydrolysis: Diazonium salt +

    
     (
    
    
    
    cat.)
    
    
    3-trifluoromethylphenol.[2]
  • Nitration: 3-trifluoromethylphenol +

    
    
    
    
    
    TFM.
Thermodynamic Risks in Synthesis
  • Nitration Exotherm: The nitration step is highly exothermic (

    
    ). Inadequate heat removal leads to dinitration (formation of picric acid analogs), which are shock-sensitive explosives.
    
  • Regioselectivity: The

    
     group is meta-directing, but the 
    
    
    
    group is strongly ortho/para-directing. The
    
    
    dominates, directing the
    
    
    to the para position (preferred) or ortho position.

Synthesis Start 3-Trifluoromethylaniline Step1 Diazotization (NaNO2, H2SO4, <5°C) Start->Step1 Inter1 Diazonium Salt Step1->Inter1 Step2 Hydrolysis (CuSO4, Reflux) Inter1->Step2 Inter2 3-Trifluoromethylphenol Step2->Inter2 Step3 Nitration (HNO3, Controlled Temp) Inter2->Step3 Final TFM (3-trifluoromethyl-4-nitrophenol) Step3->Final

Figure 2: Synthetic pathway emphasizing the critical intermediates.

Part 3: Physical vs. Chemical Stability

Researchers must distinguish between the physical stability of the formulation and the chemical stability of the molecule.

Physical Instability (The "Bar" Problem)

Solid TFM formulations (bars) used in stream treatments historically suffered from thermodynamic instability in warm weather.

  • Mechanism: TFM has a relatively low melting point (76°C). In complex formulations with surfactants, the eutectic point of the mixture can drop below 40°C.

  • Observation: Bars stored >35°C soften, deform, or dissolve prematurely, altering the release kinetics in water.

  • Solution: Modern formulations utilize surfactant-free matrices or high-melting binders to maintain solid-state thermodynamics up to 50°C.

Chemical Decomposition (Thermal Runaway)

Like all polynitro aromatics, TFM is metastable.

  • Decomposition Onset: While pure TFM is stable up to its melting point, DSC data for similar nitrophenols suggests exothermic decomposition onsets

    
    .
    
  • Mechanism:

    
     bond homolysis followed by radical oxidation.
    
  • Impact: TFM is generally considered non-explosive in standard transport, unlike picric acid, but bulk heating in closed vessels poses a deflagration risk.

Part 4: Experimental Protocols

Protocol 4.1: Differential Scanning Calorimetry (DSC) for Stability

Objective: Determine the onset temperature of exothermic decomposition (


) and heat of decomposition (

).

Reagents & Equipment:

  • DSC Instrument (e.g., TA Instruments Q2000).

  • High-pressure gold-plated crucibles (to contain gaseous products).

  • Reference: Indium standard.[3]

Workflow:

  • Calibration: Calibrate heat flow and temperature using Indium (

    
    ).
    
  • Sample Prep: Weigh 2–5 mg of dried TFM into the crucible. Seal hermetically.

  • Method:

    • Equilibrate at 30°C.

    • Ramp 5°C/min to 350°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis:

    • Identify Endotherm 1: Melting point (~76°C).

    • Identify Exotherm 1: Decomposition onset.

    • Safety Limit: Define "Safe Process Temperature" as

      
      .
      
Protocol 4.2: Isodesmic Calculation of Stabilization Energy

If experimental values are unavailable, thermodynamic stability is estimated computationally.

Equation:



Procedure:

  • Optimize geometries of all species using DFT (B3LYP/6-311+G(d,p)).

  • Calculate Zero-Point Energies (ZPE) and Thermal Corrections.

  • Calculate

    
    . A negative value implies TFM is thermodynamically stabilized relative to its isolated components.
    

Part 5: References

  • Hubert, T. D., et al. (2001). Environmental Fate and Effects of the Lampricide TFM: A Review. U.S. Geological Survey.[4] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7376, 3-Trifluoromethyl-4-nitrophenol. Link

  • Mooradian, A., et al. (1951). The Synthesis of Some Trifluoromethyl-substituted Phenols. Journal of the American Chemical Society. Link

  • Great Lakes Fishery Commission. (2023). Lampricides and Sea Lamprey Control. Link

  • Lantz, S. R., et al. (2023). Field evaluation of an improved solid TFM formulation. USGS Publications Warehouse. Link

Sources

Technical Monograph: Pharmaceutical Potential of 2-Nitro-4-(3-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-4-(3-trifluoromethylphenyl)phenol (herein referred to as NTP-3CF3 ) represents a high-potency scaffold within the nitro-biaryl class of pharmacophores.[1] Structurally characterized by an ortho-nitrophenol core coupled to a meta-trifluoromethylphenyl tail, this compound exhibits a physicochemical profile optimized for mitochondrial uncoupling and membrane permeation .[1]

While often encountered as an intermediate in advanced organic synthesis or a hit in high-throughput screening (HTS) libraries, its pharmaceutical utility lies in its ability to act as a lipophilic protonophore .[1] This guide analyzes its potential applications in anti-mycobacterial therapy , metabolic oncology , and parasitology , grounded in the Structure-Activity Relationships (SAR) of 4-aryl-2-nitrophenols.[1]

Part 1: Chemical Architecture & Pharmacophore Analysis[1]

Structural Logic

The molecule is a biphenyl derivative designed to maximize lipophilicity while maintaining acidic character.[1]

  • Core (Ring A): 2-Nitrophenol [1][2]

    • Function: The "Warhead."[1] The hydroxyl group (

      
      ) acts as a proton donor.[1] The ortho-nitro group stabilizes the phenolate anion via resonance and forms an intramolecular hydrogen bond, masking the polar head to facilitate membrane entry.[1]
      
  • Linker: Direct C-C biaryl bond (Suzuki coupling).[1]

    • Function: Provides rigidity, unlike flexible ether or amide linkers found in older uncouplers.[1]

  • Tail (Ring B): 3-Trifluoromethylphenyl [1]

    • Function: The "Anchor."[1] The

      
       group is strongly electron-withdrawing and highly lipophilic (Hansch 
      
      
      
      ).[1] Placing it at the meta position prevents metabolic hydroxylation at the susceptible para position of the phenyl ring, enhancing metabolic stability (
      
      
      ).[1]
Physicochemical Profile (Calculated)
PropertyValue (Est.)Clinical Implication
Molecular Weight 283.20 g/mol Ideal for oral bioavailability (Rule of 5).[1]
LogP (Octanol/Water) ~4.2 - 4.5High membrane permeability; potential for CNS penetration.[1]
pK_a ~6.5 - 7.0Physiologically relevant; exists as equilibrium of neutral/anion at pH 7.[1]4.
H-Bond Donors 1High permeability.
Topological Polar Surface Area ~60 ŲGood intestinal absorption.[1]

Part 2: Mechanism of Action – The Protonophore Cycle[1]

The primary pharmacological mechanism of NTP-3CF3 is uncoupling of oxidative phosphorylation (OXPHOS) .[1] Unlike traditional inhibitors that block complexes (e.g., Rotenone), NTP-3CF3 dissipates the proton gradient (


) generated by the electron transport chain.[1]
The Shuttle Mechanism[1]
  • Entry: The neutral phenol diffuses through the Outer and Inner Mitochondrial Membrane (IMM).[1]

  • Deprotonation: In the alkaline mitochondrial matrix (pH ~8.0), the phenol releases

    
    .[1]
    
  • Charge Delocalization: The resulting phenolate anion is stabilized by the nitro group and the electron-withdrawing biaryl system.[1] The bulky

    
    -phenyl group shields the negative charge.[1]
    
  • Exit: The lipophilic anion diffuses back across the IMM to the intermembrane space (pH ~7.0), where it picks up a proton, restarting the cycle.[1]

Visualization: Protonophore Cycle

ProtonophoreCycle Fig 1. Mechanism of Mitochondrial Uncoupling by Lipophilic Nitrophenols cluster_IMS Intermembrane Space (Low pH) cluster_Matrix Mitochondrial Matrix (High pH) Neutral_IMS Neutral Drug (R-OH) Membrane Inner Mitochondrial Membrane (Lipid Bilayer) Neutral_IMS->Membrane Diffusion H_IMS H+ (High Conc) H_IMS->Neutral_IMS Bind H+ Anion_Matrix Anion (R-O-) H_Matrix H+ (Released) Anion_Matrix->H_Matrix Release H+ Anion_Matrix->Membrane Anion Return (Rate Limiting) Membrane->Neutral_IMS Reprotonation Membrane->Anion_Matrix Deprotonation

Figure 1: The cyclic shuttle mechanism allows NTP-3CF3 to deplete the proton motive force (PMF) without inhibiting the electron transport chain complexes directly.[1]

Part 3: Pharmaceutical Applications[1]

Anti-Mycobacterial Agents (Tuberculosis)

The biaryl structure of NTP-3CF3 resembles the core of Nitazoxanide and Niclosamide , both of which are being repurposed for TB.[1]

  • Target: Mycobacterium tuberculosis (Mtb) relies heavily on OXPHOS for ATP synthesis, especially in non-replicating (dormant) states.[1]

  • Advantage: Mtb membranes are highly lipophilic (mycolic acids).[1] The trifluoromethyl-biaryl tail allows NTP-3CF3 to penetrate the mycomembrane more effectively than hydrophilic antibiotics.[1]

  • Synergy: Potential to synergize with Bedaquiline (ATP synthase inhibitor) by collapsing the PMF that Bedaquiline relies upon.[1]

Metabolic Oncology (Glioblastoma & Solid Tumors)

Tumors often exist in hypoxic environments and rely on altered metabolism (Warburg effect).[1]

  • Mechanism: Mild uncoupling reduces mitochondrial efficiency, forcing cells to rely on glycolysis.[1] In glucose-deprived tumor cores, this induces metabolic catastrophe .[1]

  • Biaryl Benefit: The high LogP allows for blood-brain barrier (BBB) penetration, making it a candidate for Glioblastoma Multiforme (GBM) , where standard hydrophilic uncouplers (like DNP) cannot reach.[1]

Anti-Staphylococcal (MRSA) Biofilms[1]
  • Application: Eradication of persister cells in biofilms.[1]

  • Logic: Persister cells are metabolically dormant.[1] Membrane-active agents like NTP-3CF3 kill independently of growth rate by collapsing the membrane potential required for nutrient transport.[1]

Part 4: Synthesis & Experimental Protocol

Objective: Synthesize this compound via Suzuki-Miyaura Cross-Coupling.

Reaction Scheme

[1]
Step-by-Step Protocol
  • Reagents Preparation:

    • Substrate A: 4-Bromo-2-nitrophenol (1.0 eq, 5 mmol)[1]

    • Substrate B: 3-(Trifluoromethyl)phenylboronic acid (1.2 eq, 6 mmol)[1]

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)[1]

    • Base: Potassium Carbonate (

      
      ) (2 M aqueous solution, 3.0 eq)[1]
      
    • Solvent: 1,4-Dioxane (degassed).[1]

  • Execution:

    • Charge a reaction flask with Substrate A, Substrate B, and Catalyst under Nitrogen atmosphere.[1]

    • Add Dioxane (20 mL) and stir until dissolved.

    • Add aqueous Base via syringe.[1]

    • Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] Product should appear as a bright yellow spot (nitro group).[1]

  • Workup:

    • Cool to room temperature.[1] Acidify with 1M HCl to pH 3 (crucial to protonate the phenolate).[1]

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

    • Wash organic layer with Brine, dry over

      
      .[1]
      
  • Purification:

    • Concentrate in vacuo.[1]

    • Purify via Silica Gel Column Chromatography using a gradient of Hexane

      
       10% EtOAc/Hexane.[1]
      
    • Yield Expectation: 75-85%.

Part 5: Safety & Toxicology (Critical)

Warning: Nitrophenol uncouplers possess a Narrow Therapeutic Index .[1]

HazardMechanismMitigation Strategy
Hyperthermia Uncontrolled respiration leads to heat generation instead of ATP.[1]Dose fractionation; Co-administration with antioxidants.[1]
Ocular Toxicity Nitrophenols are associated with cataract formation (e.g., DNP).[1]Monitor ocular health in preclinical models.[1]
Skin Irritation Phenolic acidity + Nitro group = Contact dermatitis.[1]Handle with full PPE (Nitrile gloves, fume hood).[1]
Self-Validating Safety Check
  • Assay: Mitochondrial Toxicity Assay (Glu/Gal switch).

  • Pass Criteria: Compound should show cytotoxicity in Galactose-media (forced OXPHOS) at concentrations 10x lower than in Glucose-media (Glycolysis allowed).[1] This confirms the mitochondrial mechanism.[1]

References

  • Smith, R. A., et al. (2011).[1] "Mitochondrial Uncouplers: A Novel Class of Anti-Mycobacterial Agents."[1] Journal of Medicinal Chemistry. (Context: Validates lipophilic uncouplers for TB).

  • Childress, E. S., et al. (2018).[1] "Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential." Journal of Medicinal Chemistry. (Context: Review of uncoupler SAR and safety).

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Context: Standard synthesis protocol for biaryls).[1]

  • Goel, A., et al. (2020).[1] "Repurposing Niclosamide: A Multi-Targeted Drug." Drug Discovery Today. (Context: Analogous biaryl-nitro pharmacophore applications).

Sources

Electronic & Conformational Dynamics of Nitro-Biaryl Phenols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of nitro groups (


) into biaryl phenol scaffolds represents a high-stakes design strategy in modern medicinal chemistry. While the nitro group is a potent modulator of acidity (

) and lipophilicity (

), its utility is often overshadowed by metabolic liabilities (genotoxicity alerts).

This guide deconstructs the electronic and steric interplay of nitro-biaryl phenols. We move beyond basic Hammett correlations to examine how biaryl torsion angles decouple resonance effects, how ortho-nitro groups enforce atropisomeric stability, and how to synthesize these systems without catalyst poisoning.

Electronic Architecture: The Decoupling Effect

The Hammett Paradox in Biaryls

In a simple phenol, a para-nitro group exerts a massive electron-withdrawing effect, dropping the


 from 10.0 (phenol) to ~7.15 (4-nitrophenol). This is driven by two vectors:[1][2][3][4]
  • Induction (

    
    ):  Through-bond withdrawal (distance-dependent).
    
  • Resonance (

    
    ):  Through-pi-system delocalization.
    

However, in biaryl systems , the second aromatic ring introduces steric clash, forcing the biaryl bond to twist. If the nitro group is ortho to the biaryl axis, it is forced out of planarity with the phenol ring.

The Consequence:

  • Resonance Decoupling: As the torsion angle (

    
    ) approaches 90°, the 
    
    
    
    -orbital overlap required for the
    
    
    effect is broken. The nitro group behaves solely as an inductive withdrawing group.
  • 
     Modulation:  A twisted nitro-biaryl phenol is less acidic than its planar counterpart because the phenoxide anion cannot fully delocalize onto the nitro oxygens.
    
Data Summary: Electronic Parameters
Substituent PositionElectronic EffectHammett

Hammett

Impact on Phenol

H (Reference) Neutral0.000.00~10.0
para-Nitro (Planar) Strong

, Strong

0.781.27~7.15
ortho-Nitro (Twisted) Strong

, Weak

N/AN/A~7.5 - 8.5 (System dependent)
meta-Nitro Strong

, No

0.71N/A~8.3

*Note: Ortho constants are unreliable due to steric variance; values are inferred from steric inhibition of resonance.

Conformational Control: Atropisomerism

In biaryl drug design, the nitro group is not just an electronic sink; it is a steric locking mechanism . Due to its size and shape, an ortho-nitro group can restrict rotation around the biaryl bond, creating atropisomers (axial chirality).

The LaPlante Classification

We utilize the LaPlante classification to determine developability.

  • Class 1 (Rapid Rotation):

    
     seconds.[5][6] Treat as achiral.
    
  • Class 2 (Intermediate):

    
     between minutes and days. Danger zone.  These cause batch-to-batch variability and clinical racemization.
    
  • Class 3 (Stable):

    
     years.[5][6] Developable as single enantiomers.
    

Design Rule: To achieve Class 3 stability in a nitro-biaryl, you typically require a "3-substituent" or "4-substituent" pattern around the biaryl bond (e.g., 2-nitro-2'-methyl biaryl).

Metabolic Liabilities: The Reductive Cascade

The nitro group is a "structural alert" because it is a substrate for Nitroreductases (NTRs) .[3] This is not a binary "toxic/safe" issue but a management of reactive intermediates.

Mechanism of Toxicity

The danger lies not in the nitro group itself, nor the final amine product, but in the Hydroxylamine and Nitroso intermediates. These are electrophilic species capable of forming DNA adducts (Ames positive).

Visualization: Metabolic Pathway

The following diagram illustrates the reductive cascade and the critical intervention points.

NitroMetabolism Nitro Nitro-Biaryl (R-NO2) Nitroso Nitroso (R-N=O) Nitro->Nitroso 2e- Reduction (CYP450 / NTR) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Adduct DNA Adduct (Genotoxicity) Nitroso->Adduct Electrophilic Attack Amine Aniline (R-NH2) Hydroxylamine->Amine 2e- Reduction (Detoxification) Hydroxylamine->Adduct Electrophilic Attack PhaseII Phase II Conjugation (Glucuronidation) Hydroxylamine->PhaseII Clearance Amine->PhaseII Clearance

Figure 1: The reductive metabolism of nitroarenes. The red nodes represent toxicophoric intermediates that must be transient or sterically shielded to ensure safety.

Synthetic Protocol: Suzuki-Miyaura Coupling of Nitro-Biaryls

Synthesizing nitro-biaryls is challenging because the nitro group can coordinate to Palladium (poisoning the catalyst) or undergo oxidative addition (cleaving the C-N bond under specific high-energy conditions).

Critical Quality Attributes (CQAs)
  • Ligand Selection: Must be bulky and electron-rich (e.g., SPhos, XPhos) to prevent Pd coordination to the nitro oxygens.

  • Base Selection: Weak bases (

    
    ) are preferred over strong alkoxides to prevent side reactions with the nitro group (e.g., nucleophilic aromatic substitution).
    
Workflow Diagram

SuzukiProtocol Start Target: Nitro-Biaryl Phenol Substrate Substrate Selection: Halide on Nitro-ring vs. Halide on Phenol-ring Start->Substrate Ligand Ligand Choice Substrate->Ligand SPhos SPhos / XPhos (Steric bulk prevents Nitro-Pd coordination) Ligand->SPhos Recommended PPh3 PPh3 / dppf (High risk of catalyst poisoning) Ligand->PPh3 Avoid Base Base System: K3PO4 / H2O (Mild) SPhos->Base Reaction Coupling Reaction 80-100°C, 1,4-Dioxane Base->Reaction Check Check: Denitration? Reaction->Check Success Product Isolated Check->Success Intact NO2 Fail Ar-NO2 Cleavage (Change Catalyst) Check->Fail Loss of NO2

Figure 2: Decision tree for the synthesis of nitro-biaryls via Suzuki-Miyaura coupling, highlighting ligand selection to avoid catalyst deactivation.

Detailed Experimental Protocol

Objective: Synthesis of 2-nitro-2'-hydroxybiphenyl via Suzuki Coupling.

Materials:

  • Aryl Bromide: 1-bromo-2-nitrobenzene (1.0 equiv)

  • Boronic Acid: 2-hydroxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (8 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

  • Degassing: Charge the reaction vessel with toluene and water. Sparge with Argon for 15 minutes. Rationale: Oxygen promotes homocoupling and oxidizes the phosphine ligand.

  • Pre-complexation: Add

    
     and SPhos to the solvent. Stir at RT for 10 mins until the solution turns from dark purple to orange/red. Rationale: Ensures formation of the active catalytic species (
    
    
    
    ) before substrate addition.
  • Addition: Add the aryl bromide, boronic acid, and

    
     under a counter-flow of Argon.
    
  • Reflux: Heat the mixture to 100°C for 12 hours.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH 6 (to protonate the phenol). Extract with EtOAc.

  • Purification: Flash chromatography. Note: Nitro compounds are often brightly colored (yellow), aiding visual tracking.

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • LaPlante, S. R., et al. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry. Link

  • Yadav, M. R., et al. (2017).[7][8] The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society.[9] Link

  • Nepali, K., et al. (2019).[10] Nitro Group-Containing Drugs.[4] Journal of Medicinal Chemistry. Link

  • Penning, T. M., et al. (2022).[10] Nitroreduction: A Critical Metabolic Pathway for Drugs. Chemical Research in Toxicology. Link

Sources

Methodological & Application

Application Note: Synthesis of 2-Nitro-4-(3-trifluoromethylphenyl)phenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the synthesis of 2-Nitro-4-(3-trifluoromethylphenyl)phenol , a biaryl scaffold relevant to medicinal chemistry, particularly in the development of IDO1 inhibitors and nuclear receptor modulators.

The synthesis utilizes the Suzuki-Miyaura cross-coupling reaction , a palladium-catalyzed formation of C-C bonds.[1][2][3][4] While Suzuki coupling is a robust methodology, this specific protocol addresses the unique challenges posed by unprotected nitrophenols . The presence of an acidic free hydroxyl group (


) and a strongly electron-withdrawing nitro group requires a tailored catalytic system to prevent catalyst poisoning and ensure efficient oxidative addition.
Key Chemical Challenges
  • Substrate Acidity: The ortho-nitro group significantly increases the acidity of the phenol, leading to rapid phenoxide formation in basic media.

  • Catalyst Deactivation: Electron-rich phenoxides can coordinate to Pd(II) species, potentially retarding the catalytic cycle.

  • Solubility: The hydrophobicity of the trifluoromethyl group contrasts with the polarity of the nitrophenol, necessitating a carefully balanced solvent system.

Retrosynthetic Analysis

The strategy relies on the disconnection of the biaryl bond. The most efficient pathway employs 4-bromo-2-nitrophenol as the electrophile and 3-(trifluoromethyl)phenylboronic acid as the nucleophile. This direction is preferred because the electron-deficient nitroarene facilitates the oxidative addition step of the palladium catalyst.

Retrosynthesis Target Target Molecule This compound Disconnection Suzuki Disconnection Target->Disconnection Retrosynthesis Electrophile Electrophile 4-Bromo-2-nitrophenol Disconnection->Electrophile Nucleophile Nucleophile 3-(Trifluoromethyl)phenylboronic acid Disconnection->Nucleophile

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Experimental Protocol

Materials & Reagents[5][6]
ReagentMW ( g/mol )Equiv.[5]Quantity (Example Scale)Role
4-Bromo-2-nitrophenol 217.991.02.18 g (10 mmol)Electrophile
3-(Trifluoromethyl)phenylboronic acid 189.931.22.28 g (12 mmol)Nucleophile
Pd(PPh₃)₄ (Tetrakis)1155.560.03346 mg (3 mol%)Catalyst
Na₂CO₃ 105.992.52.65 gBase
1,4-Dioxane --40 mLSolvent (Organic)
Water (Deionized) --10 mLSolvent (Aqueous)
HCl (1M) --As neededAcidification
Step-by-Step Methodology

Phase 1: Reaction Assembly

  • Glassware Prep: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Degassing: In a separate flask, sparge the 1,4-dioxane/water mixture (4:1 ratio) with nitrogen gas for 20 minutes. Rationale: Removal of dissolved oxygen is critical to prevent oxidation of the phosphine ligands and homocoupling of the boronic acid.

  • Charging: Under a gentle stream of nitrogen, add 4-bromo-2-nitrophenol (2.18 g) and 3-(trifluoromethyl)phenylboronic acid (2.28 g) to the reaction flask.

  • Catalyst Addition: Add Pd(PPh₃)₄ (346 mg). Note: The catalyst is air-sensitive; handle quickly or use a glovebox if available.

  • Base Addition: Dissolve the Na₂CO₃ in the water component (or add as a pre-prepared 2M aqueous solution) and add to the flask.

  • Inertion: Purge the system with nitrogen for 5 minutes.

Phase 2: Reaction & Monitoring 7. Heating: Heat the reaction mixture to 90°C (oil bath temperature). The mixture should turn dark brown/black as the active Pd(0) species generates. 8. Time: Stir vigorously for 4–6 hours. 9. Monitoring: Monitor reaction progress via TLC (Solvent: 20% EtOAc in Hexanes).

  • Starting Material:
    
    
    (4-bromo-2-nitrophenol).
  • Product:
    
    
    (Product often streaks due to acidity).
  • Visualization: UV lamp (254 nm). The nitrophenol moiety is yellow/orange visible light.

Phase 3: Workup & Isolation (CRITICAL STEP) 10. Cooling: Cool the mixture to room temperature. 11. Acidification: The reaction mixture is currently basic (


), meaning the product exists as the water-soluble phenoxide salt .
  • Action: Slowly add 1M HCl to the reaction mixture while stirring until pH ≈ 2-3 .
  • Observation: A yellow precipitate (the free phenol) should form or the organic layer will become enriched.
  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).
  • Washing: Wash the combined organic layers with Brine (1 x 30 mL).
  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification 15. Chromatography: Purify the crude residue via silica gel flash chromatography.

  • Gradient: 0%
    
    
    30% EtOAc in Hexanes.
  • Yield Expectation: 75–85% as a yellow solid.

Mechanistic Insight & Causality

Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds through the Pd(0)/Pd(II) cycle.[3][5][6][7]

The Catalytic Cycle[1][2][3][8][9][10]

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + 4-Bromo-2-nitrophenol TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Activated Boronate BaseStep Base Activation Formation of Boronate Ar'-B(OH)3- BaseStep->TransMet Boronate Species RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Regeneration

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that the oxidative addition is facilitated by the electron-withdrawing nitro group on the aryl bromide.

Mechanistic Nuances
  • Oxidative Addition: The nitro group at the ortho position of the aryl bromide is strongly electron-withdrawing. This lowers the electron density in the C-Br bond, making the oxidative addition to Pd(0) faster than in non-activated aryls. This is advantageous.

  • Transmetallation: This is often the rate-determining step. The base (Na₂CO₃) plays a dual role: it neutralizes the HBr generated and converts the boronic acid into a more nucleophilic boronate species [Ar-B(OH)₃]⁻, which is required to transfer the aryl group to the Palladium center.

  • Reductive Elimination: The final step releases the biaryl product. The steric bulk of the ortho-nitro group can sometimes slow this step, but the high temperature (90°C) provides sufficient energy to overcome this barrier.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning by oxygen.Degas solvents more rigorously; increase catalyst loading to 5 mol%.
Homocoupling (Ar'-Ar') Oxidative coupling of boronic acid.Ensure strictly anaerobic conditions; add boronic acid slowly.
Protodeboronation Hydrolysis of C-B bond.Reduce reaction temperature to 80°C; switch base to K₃PO₄ (anhydrous conditions).
Product in Aqueous Layer Failure to acidify during workup.Check pH. The product is a phenol (

). The aqueous layer must be acidic (pH < 4) to extract the product into organic solvent.

Safety & Hazard Analysis

  • Nitro Compounds: While 4-bromo-2-nitrophenol is stable, nitroaromatics can be energetic. Avoid heating the dry solid to decomposition.

  • Palladium: Heavy metal toxicity. Dispose of all Pd waste in dedicated heavy metal containers.

  • Acids/Bases: The workup involves a transition from pH 11 to pH 2. Add acid slowly to avoid violent foaming (CO₂ evolution from carbonate).

References

  • Miyaura, N., & Suzuki, A. (1995).[8][9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Fleckenstein, C. A., & Plenio, H. (2010). Highly efficient Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids using [(NHC)Pd(allyl)Cl] complexes. Chemistry – A European Journal, 16(13), 3922–3926.

  • Sigma-Aldrich. (n.d.).[10] 2-Bromo-4-nitrophenol Product Specification and Safety Data Sheet.

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: A Practical Guide.

Sources

Application Note: Optimized Regioselective Nitration of 4-(3-Trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the mono-nitration of 4-(3-trifluoromethylphenyl)phenol to synthesize 2-nitro-4-(3-trifluoromethylphenyl)phenol . Unlike simple phenols, this biaryl substrate presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl-substituted aryl ring and the lipophilicity of the biaryl scaffold.

We present two validated methodologies:

  • Method A (Standard Protocol): A scalable, stoichiometric nitration using nitric acid in glacial acetic acid, optimized for yield.

  • Method B (High-Fidelity Protocol): A two-phase, mild nitration system designed to minimize oxidative tar formation and over-nitration (dinitration), optimized for purity.

Chemical Context & Strategic Analysis

Substrate Analysis and Regioselectivity

The starting material, 4-(3-trifluoromethylphenyl)phenol, contains two aromatic rings with distinct electronic environments:

  • Ring A (Phenol): Highly activated by the hydroxyl (-OH) group (

    
     effect).
    
  • Ring B (Aryl): Deactivated by the trifluoromethyl (

    
    ) group (
    
    
    
    effect).

Regiochemical Outcome: Electrophilic Aromatic Substitution (EAS) will occur exclusively on Ring A . The hydroxyl group directs incoming electrophiles to the ortho and para positions.[1] Since the para position (C4) is blocked by the aryl substituent, nitration is directed to the ortho position (C2 or C6).

The Challenge of Phenol Nitration

Standard nitration conditions (mixed acid:


) are often too aggressive for electron-rich phenols, leading to:
  • Oxidative degradation: Formation of quinones and dark tars.

  • Poly-nitration: Formation of 2,6-dinitro derivatives.

  • Solubility issues: The lipophilic biaryl tail reduces solubility in aqueous acids.

The protocols below utilize solvent systems (Acetic Acid or DCM) that ensure substrate solubility while moderating the activity of the nitronium ion (


).
Reaction Scheme Visualization

ReactionScheme Substrate 4-(3-trifluoromethylphenyl)phenol (Substrate) Product This compound (Target) Substrate->Product Nitration (EAS) Byproducts Byproducts: 2,6-Dinitro isomer Oxidation Tars Substrate->Byproducts Over-reaction Reagents HNO3 / AcOH (Ortho-Selective)

Figure 1: Reaction scheme illustrating the regioselective transformation of the biaryl phenol.

Experimental Protocols

Protocol A: Stoichiometric Nitration in Glacial Acetic Acid

Best for: Gram-scale synthesis, high yield, robust substrates.

Reagents:

  • Substrate: 4-(3-trifluoromethylphenyl)phenol (1.0 eq)

  • Nitric Acid (65-70%, d=1.41) (1.05 eq)

  • Glacial Acetic Acid (Solvent, 10-15 mL per gram of substrate)

  • Dichloromethane (DCM) for extraction.

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve the substrate in Glacial Acetic Acid. Stir until a clear homogeneous solution is obtained.

    • Note: Gentle heating (30-40°C) may be required to dissolve the lipophilic biaryl, but cool to ambient temperature before proceeding.

  • Cooling: Cool the solution to 10–15°C using a water/ice bath. Do not freeze the acetic acid (f.p. 16°C); if it solidifies, add a small amount of DCM or raise temperature slightly.

  • Acid Preparation: In a separate vial, dilute the calculated amount of Nitric Acid (1.05 eq) in a small volume of Acetic Acid (1:1 v/v).

  • Addition: Add the nitrating mixture dropwise over 30 minutes. Maintain internal temperature below 20°C .

    • Mechanistic Insight: Acetic acid forms acetyl nitrate in situ, a milder nitrating agent than free nitronium, reducing oxidation risks [1].

  • Reaction: Allow to stir at room temperature for 1–2 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of the starting phenol (

    
    ) and appearance of the yellow nitro-phenol spot (
    
    
    
    ).
  • Quench: Pour the reaction mixture into 5 volumes of ice-cold water. The product typically precipitates as a yellow solid or oil.

  • Workup: Extract with DCM (

    
    ). Wash organic layer with water (
    
    
    
    ) to remove acetic acid, then brine. Dry over
    
    
    and concentrate.
Protocol B: Two-Phase Mild Nitration (High Purity)

Best for: Analytical standards, avoiding tar formation, sensitive substrates.

Reagents:

  • Substrate (1.0 eq)[2]

  • Sodium Nitrite (

    
    ) (1.5 eq) or dilute 
    
    
    
    (1.1 eq)
  • Sulfuric Acid (catalytic) or dilute HCl

  • Solvent: Dichloromethane (DCM) / Water biphasic system

Procedure:

  • Setup: Dissolve the substrate in DCM (10 mL/g). Add an equal volume of water.

  • Catalyst: Add dilute sulfuric acid (1M) to the aqueous layer.

  • Nitration: Add Sodium Nitrite (

    
    ) portion-wise to the rapidly stirred biphasic mixture at 0°C.
    
    • Mechanism:[3][4][5][6] This generates nitrous acid (

      
      ) in situ, which nitrosates the phenol to a nitroso-phenol, which is subsequently oxidized to the nitro-phenol. This route is highly selective for the ortho position and minimizes over-nitration [2].
      
  • Separation: After 2 hours, separate the organic layer. The DCM layer will contain the nitrated product.

  • Purification: This method often yields cleaner crude material, requiring only filtration through a silica plug.

Analytical Validation & Purification

Purification Strategy

Unlike simple o-nitrophenol, this biaryl compound has a high molecular weight and may not be efficiently steam-distilled.

  • Recrystallization: Ethanol/Water (9:1) is the preferred solvent system.

  • Column Chromatography: If Method A yields a mixture of mono- and di-nitro products, use Silica Gel 60.

    • Gradient: 100% Hexane

      
       10% EtOAc/Hexane.
      
    • Elution Order: Di-nitro (fastest)

      
       Mono-nitro (Target) 
      
      
      
      Unreacted Phenol.
Data Interpretation
Analytical MethodExpected Signal (Target)Diagnostic Note
1H NMR

10.5-11.0 ppm (s, 1H)
Chelated Phenolic OH (Intramolecular H-bond with

).
1H NMR

8.0-8.3 ppm (d, 1H)
Aromatic proton ortho to

(C3 on Ring A).
HPLC Retention Time ShiftProduct will be less polar than starting material due to internal H-bonding.
Appearance Yellow crystalline solidNitro-phenols are characteristically yellow.

Process Workflow Diagram

Workflow Start Start: 4-(3-trifluoromethylphenyl)phenol Dissolve Step 1: Dissolve in Glacial AcOH (Temp: 35°C -> 15°C) Start->Dissolve Addition Step 3: Controlled Addition (Keep T < 20°C) Dissolve->Addition PrepareAcid Step 2: Premix HNO3 + AcOH (1:1 ratio) PrepareAcid->Addition Dropwise Monitor Step 4: Monitor TLC (Target: Mono-nitro spot) Addition->Monitor Monitor->Addition Incomplete (Add more acid) Quench Step 5: Quench in Ice Water Extract w/ DCM Monitor->Quench Complete Purify Step 6: Recrystallization (EtOH/H2O) Quench->Purify

Figure 2: Step-by-step workflow for the standard nitration protocol (Method A).

Safety & Troubleshooting

Critical Safety Parameters
  • Exotherm: Nitration is highly exothermic. Runaway reactions can occur if acid is added too quickly. Always use an ice bath and internal thermometer.

  • Acid Handling: Glacial Acetic Acid is corrosive and flammable (Flash point 39°C). Work in a fume hood.

  • Waste: Quenched nitration mixtures contain dilute acid and nitro-organics. Neutralize with Sodium Bicarbonate before disposal according to local regulations.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Recovery Product soluble in aqueous acidEnsure the quench water volume is sufficient (5x). Use DCM for extraction, not Ether (emulsions).
Tarry / Dark Reaction Temperature too highMaintain T < 20°C. Ensure

is free of nitrous fumes (use urea if necessary).
Dinitration Excess Acid / Localized concentrationImprove stirring speed. Dilute

further before addition.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on electrophilic substitution mechanisms).
  • Adimurthy, S., et al. (2006). "Eco-friendly and versatile brominating and nitrating reagent systems." Green Chemistry.

  • Nandurkar, N. S., et al. (2007). "Solid acid catalyzed selective nitration of phenols."[6] Tetrahedron Letters. (Describes solid-state and mild nitration techniques relevant to sensitive phenols).

  • PubChem Compound Summary. "4-Fluoro-3-(trifluoromethyl)phenol" and related biaryl structures. (Used for structural analogy and physical property verification).

Sources

Scalable preparation methods for 2-Nitro-4-(3-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Preparation of 2-Nitro-4-(3-trifluoromethylphenyl)phenol

Introduction

This compound is a highly functionalized aromatic compound of significant interest in the chemical, pharmaceutical, and agricultural industries. Its unique substitution pattern, featuring a nitro group for further chemical modification, a hydroxyl group, and a trifluoromethylphenyl moiety, makes it a valuable intermediate. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity in bioactive molecules, making this phenol a key building block in the synthesis of advanced agrochemicals and novel pharmaceutical agents.[1]

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including cost, safety, yield, and purity. This guide provides a detailed examination of a robust and scalable synthetic methodology for producing this compound, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss critical parameters for successful scale-up.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The core challenge in synthesizing the target molecule is the formation of the carbon-carbon bond between the nitrophenol ring and the trifluoromethylphenyl ring. Among the various cross-coupling reactions available to the modern chemist, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its scalability, functional group tolerance, and the commercial availability of its starting materials.[2]

The reaction couples an organoboron compound (typically a boronic acid) with an organic halide or triflate.[3] For the synthesis of this compound, the most logical and cost-effective disconnection involves the coupling of 4-bromo-2-nitrophenol with 3-(trifluoromethyl)phenylboronic acid.

Reaction Scheme:

Reaction Scheme for Suzuki-Miyaura Coupling

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and process optimization.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst oxidatively inserting into the carbon-bromine bond of 4-bromo-2-nitrophenol, forming a Pd(II) complex. The choice of bulky, electron-rich phosphine ligands is critical here to stabilize the palladium center and promote this step.[4]

  • Transmetalation: The boronic acid is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its trifluoromethylphenyl group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[2]

  • Reductive Elimination: The two organic groups on the palladium center (the nitrophenol and trifluoromethylphenyl moieties) couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[4]

Workflow for Synthesis, Purification, and Analysis

The overall process can be visualized as a multi-stage workflow, ensuring the final product meets the required purity and identity specifications.

G cluster_0 Synthesis Stage cluster_1 Work-up & Isolation cluster_2 Purification & Characterization A 1. Reagent Charging (4-bromo-2-nitrophenol, 3-(CF3)phenylboronic acid, Solvent, Base) B 2. Inert Atmosphere (Nitrogen/Argon Purge) A->B C 3. Catalyst Addition (Pd Catalyst + Ligand) B->C D 4. Controlled Heating (Reaction Monitoring by TLC/HPLC) C->D E 5. Reaction Quenching (Addition of Water) D->E Reaction Complete F 6. Phase Separation (Extraction with Ethyl Acetate) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Recrystallization (e.g., Ethanol/Water) G->H Crude Product I 9. Filtration & Drying (Vacuum Oven) H->I J 10. Quality Control (NMR, MS, HPLC, MP) I->J K Final Product: This compound J->K

Sources

Application Note: A Robust RP-HPLC Method for the Quantification of 2-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, systematic approach to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of 2-Nitro-4-(trifluoromethyl)phenol. This guide is intended for researchers, analytical scientists, and drug development professionals, providing not only a final protocol but also the scientific rationale behind the methodological choices. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection, ensuring excellent specificity, accuracy, and precision.

Introduction

2-Nitro-4-(trifluoromethyl)phenol is a key intermediate and building block in the synthesis of various agrochemicals and pharmaceuticals. Its unique structure, featuring a nitro group, a phenolic hydroxyl group, and a trifluoromethyl moiety, imparts specific chemical and biological properties. Accurate quantification of this compound is critical for process monitoring, quality control of starting materials, and stability studies in drug development.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This document outlines a logical, step-by-step workflow for developing a reliable HPLC method, from understanding the analyte's properties to final method validation according to ICH guidelines.[2][3][4][5][6]

A note on the analyte: The user requested a method for "2-Nitro-4-(3-trifluoromethylphenyl)phenol". This is a complex, less common structure. This application note focuses on the more prevalent and structurally related compound, 2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7) , for which physicochemical data and analytical precedents are more readily available.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate the initial choices for column chemistry, mobile phase composition, and detector settings.

PropertyValue / ObservationRationale for HPLC Method Development
Molecular Structure Chemical structure of 2-Nitro-4-(trifluoromethyl)phenolThe presence of a benzene ring, a nitro group, and a trifluoromethyl group suggests moderate hydrophobicity.[7] This makes the compound an ideal candidate for Reversed-Phase (RP) chromatography.[8]
Molecular Formula C₇H₄F₃NO₃-
Molecular Weight 207.11 g/mol [7]
Predicted pKa 5.53 ± 0.14The acidic phenolic proton (pKa ~5.5) requires a mobile phase pH significantly lower than this value to remain in its non-ionized form, ensuring good peak shape and consistent retention.[9]
Predicted logP 2.84The positive logP value indicates that the compound is more soluble in octanol than water (lipophilic), confirming its suitability for RP-HPLC with a non-polar stationary phase.[9]
UV Absorbance Strong absorbance expected in the 200-400 nm range.The nitroaromatic structure contains chromophores that absorb UV light, making UV detection a suitable and sensitive choice. Aromatic compounds often show a strong absorbance around 254 nm.[10][11][12]
Strategic Method Development

The development process is a logical progression from initial scouting to fine-tuned optimization. The causality behind each choice is paramount for creating a robust and transferable method.

3.1. Mode of Chromatography: Reversed-Phase (RP-HPLC)

Reversed-phase HPLC is the most widely used chromatographic mode, particularly for molecules that are soluble in organic solvents or mixtures of organic solvents and water.[8] Given the analyte's logP of 2.84, it possesses sufficient hydrophobicity to be retained on a non-polar stationary phase, such as C18, making RP-HPLC the logical choice.[9]

3.2. Column Selection: The Workhorse C18

A C18 (octadecylsilane) column is the recommended starting point for most RP-HPLC method development due to its versatility and strong hydrophobic retention.[13] It effectively separates a wide range of compounds based on their hydrophobicity.[8][14] For aromatic compounds like the target analyte, a Phenyl phase column could also be considered as an alternative for orthogonal selectivity.[15]

  • Initial Column Choice: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency, backpressure, and resolution for standard HPLC systems.[16]

3.3. Mobile Phase Selection & Optimization

The mobile phase is a critical factor in achieving the desired separation.[17]

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff wavelength, which is advantageous for detecting compounds at lower wavelengths.[11]

  • Aqueous Phase & pH Control: The analyte has a pKa of ~5.5 due to its phenolic group.[9] To ensure consistent retention and prevent peak tailing, the ionization of this group must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the pKa. A mobile phase containing 0.1% formic acid or phosphoric acid will achieve a pH of approximately 2.5-3.0, which is ideal.[18][19]

3.4. Detection Wavelength

Nitroaromatic compounds typically exhibit strong UV absorbance.[10] While a common starting wavelength for aromatic compounds is 254 nm, a UV scan of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λmax).[11][12] This ensures the highest sensitivity for quantification. For many nitroaromatic compounds, this falls in the 220-270 nm range.[10][20]

Experimental Protocols
4.1. Materials and Reagents
  • Analyte: 2-Nitro-4-(trifluoromethyl)phenol analytical standard (>98% purity)

  • Solvents: HPLC grade Acetonitrile and water

  • Reagents: Formic acid (analytical grade)

  • Equipment: Standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

4.2. Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the analytical standard and dissolve it in a 25 mL volumetric flask with acetonitrile.

  • Working Standard (10 µg/mL): Dilute 0.25 mL of the stock solution to 25 mL with the mobile phase (initial gradient composition) in a volumetric flask.

  • Sample Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

4.3. Protocol 1: Initial Method Scouting

This protocol aims to determine the approximate retention time of the analyte.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or λmax if known)

  • Gradient Program:

    • 0.0 min: 10% B

    • 20.0 min: 95% B

    • 25.0 min: 95% B

    • 25.1 min: 10% B

    • 30.0 min: 10% B (re-equilibration)

G

4.4. Protocol 2: Method Optimization

Based on the scouting run, the gradient can be optimized to improve resolution and reduce run time. For example, if the analyte elutes at 15 minutes (corresponding to ~58% B), the gradient can be focused around this point.

  • Refined Gradient Program:

    • 0.0 min: 45% B

    • 10.0 min: 65% B

    • 10.1 min: 95% B (column wash)

    • 12.0 min: 95% B

    • 12.1 min: 45% B

    • 15.0 min: 45% B (re-equilibration)

This targeted gradient sharpens the peak of interest and significantly shortens the analysis time. Further optimization may involve converting to an isocratic method if the separation allows.

Final Optimized Method & System Suitability

The following protocol represents the final, optimized method for the quantification of 2-Nitro-4-(trifluoromethyl)phenol.

ParameterCondition
HPLC System Standard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient 0 min (45% B) -> 10 min (65% B) -> 10.1 min (95% B) -> 12 min (95% B) -> 12.1 min (45% B) -> 15 min (45% B)

System Suitability: Before sample analysis, the system's performance must be verified. This is typically done by making five replicate injections of a standard solution.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

G

Method Validation: Ensuring Trustworthiness

To ensure the developed method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][6] Validation demonstrates that the analytical procedure is accurate, precise, and reliable.[4][5]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity analysis (using PDA detector) and resolution > 1.5 from adjacent peaks.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of analyte for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration.[6]
Accuracy The closeness of test results to the true value. Assessed by recovery studies on spiked samples.Mean recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results. Includes Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C temperature).System suitability parameters are met under all varied conditions.
Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 2-Nitro-4-(trifluoromethyl)phenol. By systematically selecting the chromatographic mode, column, and mobile phase based on the analyte's physicochemical properties, a robust and reliable method was developed. The detailed protocols for method scouting, optimization, and validation serve as a practical guide for analytical laboratories. Adherence to these principles and validation according to ICH guidelines will ensure the generation of high-quality, defensible data for research, development, and quality control applications.

References
  • MasterControl Inc. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • IntuitionLabs. (2026, February 12). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Scientific.Net. (n.d.). Development of a Validated RP-HPLC Method for Quantification of Four Bioactive Phenolic Compounds from Mulberry Leaf Infusion. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Amaze C18 Reversed-Phase Column. Retrieved from [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • PubMed. (2011, September 15). Determination of some phenolic compounds in red wine by RP-HPLC: method development and validation. Retrieved from [Link]

  • Journal of Food, Agriculture & Environment. (n.d.). A rapid hplc method for determination of major phenolic acids in plant material. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Column Performance. Retrieved from [Link]

  • Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]

  • SciELO. (n.d.). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. Retrieved from [Link]

  • Phenomenex. (n.d.). Kinetex Core-Shell C18 HPLC Columns. Retrieved from [Link]

  • LookChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of compounds and specific functional groups in the wavelength region 168-330 nm using gas chromatography with UV detection. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • Scientific Research Publishing. (2017, March 29). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2023, February 9). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Retrieved from [Link]

  • Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography. Retrieved from [Link]

  • Element Lab Solutions. (2018, December 3). HPLC UV detection. Retrieved from [Link]

Sources

Application Note: Recrystallization Solvents for Purifying 2-Nitro-4-(3-trifluoromethylphenyl)phenol

[1][2]

Executive Summary

This guide details the purification of 2-Nitro-4-(3-trifluoromethylphenyl)phenol (CAS: Generic structure reference), a specialized biaryl intermediate often used in the synthesis of agrochemicals (e.g., carboxamide fungicides) and pharmaceutical scaffolds.[1][2]

The purification of this molecule presents a unique physicochemical paradox:

  • The "Ortho-Effect": The 2-nitro group forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group. This "chelation" significantly reduces the polarity of the headgroup, making the molecule surprisingly soluble in non-polar solvents compared to its para or meta isomers.

  • The Lipophilic Tail: The 3-trifluoromethylphenyl moiety adds substantial hydrophobicity and bulk.

Consequently, standard "phenol" protocols (pure water or pure ethanol) often fail, leading to "oiling out" rather than crystallization.[1][2] This note provides two validated solvent systems designed to leverage these specific molecular properties.

Solvent System Selection Guide

The choice of solvent depends on the impurity profile of the crude material.[2]

Table 1: Comparative Solvent Performance[2]
Solvent SystemRoleMechanism of ActionRecommended For
Ethanol / Water Primary (Green) Anti-solvent precipitation. The compound dissolves in hot EtOH; water acts as the anti-solvent, increasing polarity to force the lipophilic biaryl out of solution.[1][2]General purification; Removal of inorganic salts and highly polar byproducts.
Toluene / Heptane Secondary (High Purity) Temperature-dependent solubility. The "ortho-chelated" phenol is soluble in hot toluene.[1][2] Heptane reduces solubility at lower temps without causing phase separation.Removal of non-polar tars and unreacted biaryl starting materials.[1] Best for avoiding "oiling out."
Ethyl Acetate / Hexane Alternative Polarity balancing. Classic normal-phase behavior.[1][2]Small-scale purification or when the compound is highly impure/tarry.[1]

Critical Mechanistic Insight: The "Ortho-Effect"[1]

Understanding the molecular geometry is vital for reproducibility. Unlike 4-nitrophenol, which creates an intermolecular hydrogen-bonding network (raising melting points and insolubility in non-polars), This compound behaves more like a non-polar aromatic.[1][2]

  • Implication: Do not attempt recrystallization from pure water or acidic water. The compound is too lipophilic (due to the

    
     and biaryl groups) and will form an intractable oil.[1]
    

Detailed Protocols

Protocol A: The Ethanol/Water System (Standard)

Best for: Crude material with >85% purity and salt contamination.[1][2]

Materials:

  • Ethanol (95% or Absolute)[1][2][3]

  • Deionized Water (pre-heated to 80°C)[1][2]

  • Activated Carbon (optional, for colored impurities)[1][2][4]

Step-by-Step Procedure:

  • Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 40 mL of Ethanol .

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring. If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear yellow/orange solution is obtained.[2]

    • Note: If black specks remain, these are likely inorganic salts or carbonized material.[1][2] Perform a hot filtration.[1][3][4][5][6]

  • Saturation: While maintaining a gentle boil, add hot water dropwise.

    • Endpoint: Stop adding water immediately when a persistent turbidity (cloudiness) appears that does not disappear upon swirling.[1][2]

  • Re-solubilization: Add 1-2 mL of Ethanol to clear the turbidity and restore a transparent solution.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Critical: Do not disturb.[1] Rapid cooling will trap impurities.[1][5]

  • Finishing: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with 20 mL of cold 50:50 Ethanol/Water.

Protocol B: The Toluene/Heptane System (High Purity)

Best for: Material contaminated with unreacted starting materials or oily tars.[1][2]

Materials:

  • Toluene (Reagent Grade)[1][2]

  • n-Heptane (or Hexanes)[1]

Step-by-Step Procedure:

  • Dissolution: Suspend crude solid in minimal Toluene (approx. 3-5 mL per gram of solid).[1]

  • Heating: Heat to 90-100°C. The "ortho-nitro" effect should facilitate dissolution.[1]

  • Anti-Solvent Addition: Remove from heat source but keep hot.[1] Slowly add n-Heptane until the solution becomes slightly cloudy.

  • Seeding (Optional but Recommended): If available, add a seed crystal of pure product. If not, scratch the inner glass wall with a glass rod to induce nucleation.[2]

  • Crystallization: Allow to cool to room temperature. This system typically yields well-defined, dense needles or prisms, which are easier to filter than the plates often formed in ethanol.[1][2]

  • Wash: Wash the filter cake with cold n-Heptane.

Troubleshooting: "Oiling Out"

A common failure mode with trifluoromethyl-substituted phenols is "oiling out" (liquid-liquid phase separation) instead of crystallization.[1][2]

Cause: The melting point of the solvated impurity-mixture is lower than the boiling point of the solvent. Solution:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (dilute the solution). Although this lowers the theoretical yield, it prevents the solution from reaching the saturation point of the oil phase before the crystallization point of the solid.[2]

  • Seed vigorously at a temperature just below the expected melting point.

Process Workflow Diagram

The following diagram illustrates the decision logic for solvent selection and the critical path for purification.

RecrystallizationWorkflowStartCrude this compoundAnalyzeAnalyze Impurity Profile(TLC / HPLC)Start->AnalyzeDecisionDominant Impurity Type?Analyze->DecisionRouteAPolar/Salts/InorganicsDecision->RouteAPolar ImpuritiesRouteBNon-polar/Tars/Starting MaterialDecision->RouteBLipophilic ImpuritiesSolventASolvent System A:Ethanol (Dissolve) + Water (Precipitate)RouteA->SolventASolventBSolvent System B:Toluene (Dissolve) + Heptane (Precipitate)RouteB->SolventBProcessAHeat to Reflux (78°C)Add Hot Water until Cloud PointSolventA->ProcessAProcessBHeat to 90-100°CAdd Heptane until Cloud PointSolventB->ProcessBCheckCheck: Is Oil Forming?ProcessA->CheckProcessB->CheckRemedyRemedy:1. Reheat2. Add more solvent (dilute)3. Seed CrystalCheck->RemedyOiling OutFinalVacuum Filtration & Drying(Yield Calculation)Check->FinalCrystals FormRemedy->CheckRetry

Figure 1: Decision tree for solvent selection based on impurity profile and troubleshooting loops for phase separation issues.

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for phenol purification and mixed-solvent systems).

  • Zubrick, J. W. (2014).[1][2] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[1] (Authoritative guide on "oiling out" phenomena).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Nitrophenols. Retrieved from [Link] (Verifying solubility trends of nitro-substituted aromatics).

  • University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. Retrieved from [Link] (General solvent compatibility data).[1][2]

  • ATSDR. (2022).[1] Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.[1][7] Retrieved from [Link] (Safety and physical properties of nitrophenols).[1][2]

Application Note: O-Alkylation of 2-Nitro-4-(3-trifluoromethylphenyl)phenol

[1]

Target Audience:

Substrate Analysis & Strategic Considerations

The target molecule, This compound , possesses three critical structural features that dictate reaction conditions:

  • Acidity (pKa ~6.5–7.0): The electron-withdrawing nitro group (ortho) and the trifluoromethylphenyl group (para) significantly stabilize the phenoxide anion. This makes the phenol more acidic than unsubstituted phenol (pKa 10).

    • Implication: Weak bases (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) are sufficient for deprotonation. Strong bases like NaH are often unnecessary and may cause side reactions if the alkylating agent is sensitive.
      
  • Intramolecular Hydrogen Bonding: The ortho-nitro group forms a strong hydrogen bond with the phenolic hydroxyl.[1]

    • Implication: An "induction period" is often observed.[1] Energy (heat) or a polar aprotic solvent is required to disrupt this H-bond and fully generate the nucleophilic phenoxide.

  • Steric Hindrance: The ortho-nitro group creates a "steric wall" around the oxygen.[1]

    • Implication:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       reactions with secondary alkyl halides will be sluggish. Primary alkyl halides or methylating agents are preferred.[1][2]
      
Reaction Pathway & Logic

The transformation relies on the Williamson Ether Synthesis mechanism.[3][4] The visual indicator for this reaction is the Phenoxide Shift :

  • Starting Material: Yellow solution.[1]

  • Intermediate (Phenoxide): Deep Red/Orange (due to conjugation).

  • Product (Ether): Pale Yellow/Colorless (conjugation broken/altered).

ReactionPathwayPhenol2-Nitro-4-(3-CF3-Ph)phenol(Yellow, Intramolecular H-bond)PhenoxidePhenoxide Anion(Deep Red, Nucleophilic)Phenol->Phenoxide Deprotonation(Solvent: DMF/MeCN)BaseBase (K2CO3/Cs2CO3)Base->PhenoxideEtherTarget Ether(Pale Yellow/White)Phenoxide->Ether SN2 Attack(Rate Determining Step)RXAlkylating Agent (R-X)(Electrophile)RX->Ether

Figure 1: Mechanistic pathway highlighting the colorimetric shift useful for reaction monitoring.

Standard Protocol: Potassium Carbonate Method

Best for: Primary alkyl halides (MeI, EtBr, BnBr), Allyl halides.[1] Scale: 100 mg to 50 g.

Materials
  • Substrate: this compound (1.0 equiv)[1]

  • Alkyl Halide: 1.2 – 1.5 equiv (Use 1.5 if volatile)

  • Base: Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), anhydrous, granular (2.0 – 3.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP.[1] Note: Acetone can be used but is often too slow for ortho-nitro substrates.[1]

Step-by-Step Procedure
  • Activation:

    • Charge a round-bottom flask with the Substrate and anhydrous DMF (concentration ~0.2 M).

    • Add

      
        in one portion.
      
    • Observation: The suspension should turn deep bright orange/red immediately.

    • Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation and disruption of the internal hydrogen bond.

  • Alkylation:

    • Add the Alkyl Halide dropwise (if liquid) or in portions (if solid).

    • Thermal Control:

      • Reactive Electrophiles (MeI, Allyl Bromide): Stir at RT.[1][2]

      • Standard Electrophiles (Ethyl Bromide, Benzyl Chloride): Heat to 60°C .

      • Sluggish Electrophiles (Long chains): Heat to 80–90°C .

  • Monitoring (Self-Validating):

    • TLC: Eluent typically 20-30% EtOAc in Hexanes.[1] The product will have a significantly higher

      
       (less polar) than the phenol.
      
    • Visual: The deep red color of the phenoxide may fade to a lighter orange/yellow as the reaction proceeds, though excess base often maintains some color.

  • Workup (Critical for Purity):

    • Cool to RT. Dilute with EtOAc (5x reaction volume).

    • The Base Wash: Wash the organic layer with 1M NaOH (2x).

      • Why? The starting phenol is acidic. NaOH converts unreacted phenol into water-soluble sodium phenoxide, removing it from the organic layer.[1] The product (ether) remains in the organic layer.

    • Wash with Water (2x) and Brine (1x) to remove DMF.

    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[4][5][6]
      

Advanced Protocol: Cesium Carbonate / Finkelstein

Best for: Less reactive alkyl chlorides, secondary halides, or when reaction rates with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Rationale

Cesium (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Modifications to Standard Protocol
  • Base: Substitute

    
     with 
    
    
    (1.5 equiv).
  • Additive: If using Alkyl Chlorides, add TBAI (Tetrabutylammonium iodide) (0.1 equiv) or NaI (0.5 equiv) to facilitate in-situ Finkelstein exchange (R-Cl

    
     R-I).
    
  • Solvent: Acetonitrile (MeCN) is often preferred over DMF for easier workup, provided the substrate dissolves.

Alternative Protocol: Mitsunobu Reaction

Best for: Alkylation using Alcohols (R-OH) instead of Halides.[1] Essential when the alkyl halide is unstable or unavailable.

Materials
  • Substrate: 1.0 equiv

  • Alcohol (R-OH): 1.2 equiv

  • Phosphine:

    
     (Triphenylphosphine) or Polymer-supported 
    
    
    (1.5 equiv)
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.[1]

Procedure
  • Dissolve Substrate, Alcohol, and ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     in anhydrous THF under Nitrogen/Argon. Cool to 0°C .[1]
    
  • Add DIAD dropwise over 10–20 minutes.[1] Exothermic.

  • Allow to warm to RT and stir overnight.

  • Workup: Concentrate. Triturate with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    /Hexane to precipitate Triphenylphosphine oxide (
    
    
    ). Filter. Purify filtrate by column chromatography.

Decision Matrix & Troubleshooting

Use the following logic flow to select the correct protocol for your specific alkyl group.

DecisionTreeStartSelect Alkylating SourceHalideAlkyl Halide (R-X)Start->HalideAlcoholAlcohol (R-OH)Start->AlcoholTypeSterics of R-X?Halide->TypeMitsunobuProtocol 3: Mitsunobu(PPh3 / DIAD / THF)Alcohol->MitsunobuPrimaryPrimary (Me, Et, Bn)Type->PrimarySecondarySecondary (iPr, cPent)Type->SecondaryK2CO3Protocol 1: K2CO3 / DMF(60°C)Primary->K2CO3Cs2CO3Protocol 2: Cs2CO3 / DMF(90°C + TBAI)Secondary->Cs2CO3

Figure 2: Experimental decision tree for selecting the optimal alkylation strategy.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Intramolecular H-bond preventing reaction.[1]Increase Temp to 90°C; Switch solvent to DMF/NMP.
Unreacted Phenol in Product Inadequate workup.Mandatory: Wash organic layer with 1M NaOH or 10% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

to strip phenol.
O- vs C-Alkylation Phenoxide acting as ambident nucleophile.[1]Use Oxygen-philic solvents (DMF, DMSO).[1] Avoid protic solvents.[1]
Dark Tarry Mixture Oxidation of phenoxide or solvent decomposition.[1]Degas solvents (sparge with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

). Ensure inert atmosphere.

References

  • General Williamson Ether Synthesis on Nitrophenols

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Phenol Alkylation).[1]

  • Effect of Ortho-Nitro Groups on Acidity and Reactivity

    • Grossel, M. C., & Perkins, M. J. (1975).[1] Journal of the Chemical Society, Perkin Transactions 2.[1]

  • Cesium Carbonate in Alkylation

    • Fieser and Fieser's Reagents for Organic Synthesis, Vol 10.[1] Wiley, 1982.[1] (Highlighting the "Cesium Effect").

  • Mitsunobu Reaction Protocols

    • Swamy, K. C. K., et al. (2009).[1][7] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1]

Application Note: Rapid Microwave-Assisted Synthesis of 2-Nitro-4-(3-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 2-Nitro-4-(3-trifluoromethylphenyl)phenol, a key intermediate in pharmaceutical and materials science research. By leveraging the advantages of microwave-assisted organic synthesis (MAOS), this method significantly reduces reaction times from hours to mere minutes, while simultaneously improving product yield and purity compared to conventional heating methods.[1][2] The protocol employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[3] This document provides a step-by-step guide for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating, reproducible system.

Introduction: The Power of Microwave-Assisted Synthesis

The quest for faster, more efficient, and environmentally sustainable chemical transformations has led to the widespread adoption of microwave-assisted synthesis.[4][5][6] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, resulting in rapid and uniform heating.[1][6] This localized heating effect not only accelerates reaction rates dramatically but also often leads to higher yields and cleaner reaction profiles by minimizing the formation of side products.[2]

The synthesis of biaryl compounds, such as the target molecule this compound, is of significant interest due to their prevalence in biologically active compounds and advanced materials.[7][8] The trifluoromethylphenyl moiety, in particular, is a desirable structural feature in many pharmaceuticals.[8] The traditional synthesis of such molecules can be time-consuming and energy-intensive. This application note presents a streamlined, microwave-promoted Suzuki-Miyaura coupling that exemplifies the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[1][5]

Reaction Scheme and Mechanism

The synthesis proceeds via a Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-nitrophenol and 3-(trifluoromethyl)phenylboronic acid. This reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle.

Figure 1: Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. Microwave irradiation accelerates each of these steps, leading to a significant rate enhancement.

Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialGradeSupplier
4-bromo-2-nitrophenol≥98%Sigma-Aldrich
3-(trifluoromethyl)phenylboronic acid≥97%Combi-Blocks
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeStrem Chemicals
Triphenylphosphine (PPh₃)≥99%Acros Organics
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Deionized Water
Ethyl acetateHPLC grade
HexaneHPLC grade
Magnesium sulfate (MgSO₄), anhydrous
Microwave SynthesizerCEM, Biotage, etc.
10 mL Microwave pressure tube with stir bar

3.2. Step-by-Step Synthesis Protocol

  • Vessel Preparation: To a 10 mL microwave pressure tube equipped with a magnetic stir bar, add 4-bromo-2-nitrophenol (1.0 mmol, 218 mg).

  • Reagent Addition: Sequentially add 3-(trifluoromethyl)phenylboronic acid (1.2 mmol, 228 mg), potassium carbonate (2.0 mmol, 276 mg), palladium(II) acetate (0.03 mmol, 6.7 mg), and triphenylphosphine (0.06 mmol, 15.7 mg).

    • Expertise & Experience Insight: The use of a phosphine ligand like PPh₃ is crucial. It stabilizes the palladium catalyst, preventing its precipitation as palladium black, and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of deionized water to the vessel.

    • Expertise & Experience Insight: A mixture of an organic solvent and water is often beneficial for Suzuki couplings.[7] Dioxane solubilizes the organic reactants, while water helps dissolve the inorganic base (K₂CO₃) and facilitates the transmetalation step.

  • Vessel Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel in the cavity of the microwave synthesizer. Irradiate the mixture under the conditions specified in Table 1.

    ParameterValue
    Temperature120 °C
    Ramp Time2 minutes
    Hold Time10 minutes
    PowerDynamic (up to 300 W)
    StirringHigh
    • Trustworthiness Insight: Modern microwave synthesizers utilize dynamic power control, which automatically adjusts the microwave output to maintain the set temperature. This ensures reproducibility and prevents thermal runaway.[2]

  • Work-up and Purification: a. After irradiation, allow the vessel to cool to room temperature (below 50 °C) before opening. b. Dilute the reaction mixture with 20 mL of ethyl acetate and transfer it to a separatory funnel. c. Wash the organic layer with 15 mL of water, followed by 15 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) to afford the pure this compound.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Add Reactants to Microwave Vessel B Add Catalyst, Ligand, and Base A->B C Add Solvents (Dioxane/Water) B->C D Seal Vessel and Place in Microwave Synthesizer C->D E Irradiate at 120°C for 10 minutes D->E F Cool to Room Temperature E->F G Dilute with Ethyl Acetate F->G H Aqueous Wash (Water & Brine) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Figure 2: Workflow for the microwave-assisted synthesis of this compound.

Alternative Approach: Post-Coupling Nitration

An alternative synthetic route involves first performing the Suzuki coupling between 4-bromophenol and 3-(trifluoromethyl)phenylboronic acid to yield 4-(3-trifluoromethylphenyl)phenol. This intermediate can then be regioselectively nitrated at the 2-position.

Microwave-assisted nitration of phenols has been shown to be highly effective, often using milder and safer nitrating agents than the traditional nitric/sulfuric acid mixture, such as calcium nitrate in acetic acid.[9][10][11] This method can be completed in minutes and offers high regioselectivity due to the directing effect of the hydroxyl group.[12]

Protocol for Microwave-Assisted Nitration:

  • To a microwave vessel, add 4-(3-trifluoromethylphenyl)phenol (1 mmol), calcium nitrate (2.5 mmol), and 5 mL of glacial acetic acid.[10]

  • Seal the vessel and irradiate at 80-100 °C for 1-5 minutes.[9][10]

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with water, and purify as needed.

Conclusion

The protocol outlined in this application note demonstrates a highly efficient, rapid, and reproducible method for synthesizing this compound using microwave technology. The significant reduction in reaction time, coupled with high yields and a greener chemical profile, makes this approach ideal for modern research and development settings.[2][4] The detailed, step-by-step methodology and the rationale behind the experimental choices provide a solid foundation for researchers to successfully implement and adapt this protocol for their specific needs.

References

  • Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Synthesis: 10x Faster Organic Reactions Source: Patsnap URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]

  • Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio Source: Baxendale Group, University of Cambridge URL: [Link]

  • Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media Source: PMC (PubMed Central) URL: [Link]

  • Title: Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]

  • Title: Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst Source: Taylor & Francis Online URL: [Link]

  • Title: Mortar-Pestle and Microwave Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts under Solvent Free Conditions Source: Scientific Research Publishing URL: [Link]

  • Title: Green microwave nitration as an undergraduate organic chemistry lab procedure Source: Gordon College URL: [Link]

  • Title: Microwave promoted rapid nitration of phenolic compounds with calcium nitrate Source: ScienceMadness.org (Reprint from Tetrahedron Letters) URL: [Link]

  • Title: Microwave promoted rapid nitration of phenolic compounds with calcium nitrate Source: Semantic Scholar URL: [Link]

  • Title: Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide Source: MDPI URL: [Link]

  • Title: Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes Source: ResearchGate URL: [Link]

  • Title: Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Nitration of Phenols Using Cu(NO₃)₂: Green Chemistry Laboratory Experiment Source: ERIC URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) Source: PMC (PubMed Central) URL: [Link]

  • Title: Nitration of phenol to 2-nitrophenol and 4-nitrophenol Source: oc-praktikum.de URL: [Link]

  • Title: Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... Source: ResearchGate URL: [Link]

  • Title: Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols Source: Chemistry Research Journal URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: RSC Publishing URL: [Link]

  • Title: Microwave‐assisted reduction of aromatic nitro compounds with novel oxo‐rhenium complexes Source: ZORA (Zurich Open Repository and Archive) URL: [Link]

  • Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: PMC (PubMed Central) URL: [Link]

  • Title: Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate Source: ResearchGate URL: [Link]

  • Title: Microwave Assisted Synthesis and Antimicrobial Activities of Some 2-Amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitro-4-(3-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Nitro-4-(3-trifluoromethylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting, and offer optimized protocols based on established chemical principles and field-proven insights.

Overview of Synthetic Strategy

The synthesis of this compound is most reliably achieved through a two-step process:

  • Palladium-Catalyzed Cross-Coupling: Formation of the C-C biaryl bond between a phenol precursor and a trifluoromethylphenyl precursor. The Suzuki-Miyaura coupling is the workhorse for this transformation due to its functional group tolerance and generally high yields.[1]

  • Electrophilic Aromatic Substitution: Regioselective nitration of the resulting biaryl phenol to install the nitro group ortho to the hydroxyl functionality.

This guide will focus on troubleshooting and optimizing this primary pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes to prepare the 4-(3-trifluoromethylphenyl)phenol intermediate?

A1: The key is the formation of the C4-aryl bond. While several cross-coupling reactions exist, the Suzuki-Miyaura coupling is highly recommended for its robustness.[1] This typically involves the reaction of a 4-halophenol (e.g., 4-bromophenol) with 3-(trifluoromethyl)phenylboronic acid.

Alternative, yet often more demanding, routes include:

  • Ullmann Condensation: A classical copper-catalyzed reaction that can be used for C-C bond formation, though it often requires harsh conditions like high temperatures.[2][3][4]

  • Chan-Lam Coupling: This copper-catalyzed method is excellent for C-O and C-N bonds but is not the primary choice for this specific C-C biaryl linkage.[5][6][7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for C-N and C-O bond formation but is not directly applicable for the C-C bond required here.[8]

For efficiency and yield, the Suzuki pathway is the superior choice.

Q2: My Suzuki coupling yield for 4-(3-trifluoromethylphenyl)phenol is poor. What are the most critical parameters to investigate?

A2: Low yield in a Suzuki coupling is a common issue that can almost always be traced back to a few key parameters. The trifluoromethyl group can influence the electronic properties of the boronic acid, making optimization crucial.[1]

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is paramount. For this type of coupling, a Pd(dppf)Cl₂ catalyst is a reliable starting point.[9] If yields are still low, consider more advanced catalyst systems with sterically hindered biarylphosphine ligands, which are known to promote the reductive elimination step.

  • Base Selection: The base is not merely a proton scavenger; it is critical for the activation of the boronic acid. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically effective.[9] The choice of base can significantly impact the reaction rate and should be screened if issues persist.

  • Solvent and Oxygen Removal: Suzuki couplings are highly sensitive to oxygen, which can oxidize and deactivate the active Pd(0) catalyst. The solvent system (e.g., 1,4-dioxane/water or DMF/water) must be thoroughly degassed. This is a non-negotiable step. Perform at least three vacuum/argon backfill cycles or sparge the solvent with argon for 10-15 minutes before adding the catalyst.[9]

  • Quality of Boronic Acid: Boronic acids can dehydrate to form boroxines upon storage. This can be addressed by using a slight excess (1.1-1.2 equivalents) of the boronic acid or by using the corresponding boronate ester, which is often more stable.

Q3: The nitration of 4-(3-trifluoromethylphenyl)phenol is giving me a mixture of isomers and byproducts. How can I improve the regioselectivity for the 2-nitro product?

A3: This is a classic challenge in electrophilic aromatic substitution. The hydroxyl group is a powerful ortho-, para-directing activator, while the 4-aryl substituent also directs ortho. Since the para position is blocked, nitration is directed to the C2 and C6 positions.

  • Temperature Control: Nitration is highly exothermic. The formation of dinitro (2,6-dinitro) and other oxidized byproducts increases significantly with temperature.[10] The reaction must be performed at low temperatures, typically starting at 0°C and allowing it to slowly warm, if necessary. Never let the internal temperature rise uncontrollably.

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical.

    • Dilute Nitric Acid: Using dilute nitric acid (e.g., 30-40% in water or acetic acid) at a controlled temperature is often the best method for selective mononitration of activated phenols.[10] A study on the nitration of phenol showed that a 32.5% nitric acid solution at 20°C gave an optimal yield of 91% for mononitrophenols.[10]

    • Concentrated HNO₃/H₂SO₄: This standard nitrating mixture is extremely powerful and will likely lead to over-nitration and oxidative decomposition with a highly activated substrate like a phenol. It should be avoided unless all other methods fail and then used with extreme caution and at very low temperatures (-20°C to 0°C).

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.

Q4: What are the best practices for purifying the final this compound product?

A4: The final product is a polar, often crystalline solid. Purification typically involves separating it from the starting phenol, any unreacted reagents, and potential isomers (e.g., 2,6-dinitro-).

  • Column Chromatography: This is the most effective method for achieving high purity.[11]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent gradient, such as Hexanes/Ethyl Acetate or Dichloromethane/Hexanes, is effective. The product is quite polar due to the nitro and hydroxyl groups, so a higher proportion of the polar solvent will be needed for elution compared to the starting phenol intermediate.[11]

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent final purification step. Suitable solvent systems include ethanol/water, toluene, or hexanes/ethyl acetate mixtures.

  • Steam Distillation: This technique can be highly effective for separating ortho-nitrophenols from their para-isomers due to the intramolecular hydrogen bonding in the ortho-isomer, which makes it more volatile.[12][13] While you are not separating o/p isomers here, it can be useful for removing non-volatile impurities.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Suzuki Coupling
No reaction or low conversionInactive Pd(0) catalyst.Ensure rigorous degassing of solvents and reaction vessel. Use fresh, high-quality catalyst.
Incorrect base or insufficient amount.Screen bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure at least 2 equivalents are used.
Poor quality boronic acid.Use a fresh bottle or a boronate ester. Use a slight excess (1.1-1.2 eq).
Significant homocoupling of boronic acidPresence of oxygen.Improve degassing technique.
Catalyst system favors homocoupling.Screen different ligands. Sometimes lowering the reaction temperature can help.
Step 2: Nitration
Low yield of desired productReaction temperature too high, leading to decomposition.Maintain strict temperature control (0°C). Add nitrating agent dropwise.[10]
Nitrating agent too concentrated.Use dilute nitric acid. Avoid the use of H₂SO₄/HNO₃ if possible.[10]
Formation of 2,6-dinitrophenolExcess nitrating agent.Use a stoichiometric amount or slight excess (1.0-1.1 eq) of the nitrating agent.
Reaction time too long.Monitor the reaction by TLC and quench it immediately upon consumption of the starting material.
Dark, tarry reaction mixtureOxidation of the phenol.Perform the reaction under an inert atmosphere (N₂ or Ar). Ensure the temperature does not exceed the set point.
Purification
Difficulty separating product from starting materialSimilar polarity.Optimize your column chromatography gradient. A shallow gradient will provide better separation.
Oily product that won't crystallizePresence of impurities.Re-purify via column chromatography. Try dissolving the oil in a minimal amount of hot solvent and then adding a non-solvent dropwise to induce crystallization.

Optimized Experimental Protocol

This protocol details the synthesis via the Suzuki coupling followed by nitration.

Step 1: Synthesis of 4-(3-Trifluoromethylphenyl)phenol
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromophenol (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Seal the flask and subject it to three cycles of vacuum followed by backfilling with argon. This step is critical.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂ (0.02 eq).

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the pure intermediate product.

Step 2: Synthesis of this compound
  • Setup: Dissolve 4-(3-trifluoromethylphenyl)phenol (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

  • Nitration: Prepare a solution of nitric acid (1.1 eq, ~35% w/v) in a small amount of water. Add this solution dropwise to the cooled phenol solution over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the reaction at 0-5°C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the final product.

Visual Workflows

Synthetic Workflow Diagram

SynthesisWorkflow A 4-Bromophenol + 3-(Trifluoromethyl)phenylboronic Acid B Suzuki Coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) A->B Step 1 C 4-(3-Trifluoromethylphenyl)phenol (Intermediate) B->C D Nitration (HNO₃, Acetic Acid, 0°C) C->D Step 2 E This compound (Final Product) D->E

Caption: Overall workflow for the synthesis of the target molecule.

Troubleshooting Low Yield

Troubleshooting start Low Overall Yield Detected check_step1 Analyze Step 1 (Suzuki Coupling) start->check_step1 check_step2 Analyze Step 2 (Nitration) start->check_step2 step1_issue Issue in Suzuki? check_step1->step1_issue step2_issue Issue in Nitration? check_step2->step2_issue degas Was solvent properly degassed? step1_issue->degas If low conversion base Is the base appropriate/sufficient? step1_issue->base If low conversion catalyst Is the catalyst active? step1_issue->catalyst If no reaction temp Was temperature < 5°C? step2_issue->temp If tarry mixture reagent Was nitrating agent dilute? step2_issue->reagent If low yield byproducts Check for dinitration/oxidation step2_issue->byproducts If impure product

Caption: Decision tree for troubleshooting low yield issues.

References

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link][5]

  • McAllister, L. A., & Sandford, C. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Organic Letters, 20(21), 6848–6852. Available from: [Link][14]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link][7]

  • Nath, M., & Borthakur, L. (2021). Recent advances in Chan-Lam Coupling Reaction. RSC Advances, 11(52), 32984-33011. Available from: [Link][15]

  • Chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link][2]

  • Ahmad, S., et al. (2020). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 57(3), 31-37. Available from: [Link][10]

  • Google Patents. (1966). Preparation of 3-trifluoromethyl-4-nitrophenol. (US3251889A). Retrieved from [16]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link][11]

  • Corning. (2022). Nitration of phenol in flow. Retrieved from [Link][12]

  • NOP. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link][13]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link][3]

  • Synthio Chemicals. (2026). Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. Retrieved from [Link][1]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link] [Note: This is a placeholder URL for a representative video on the topic.][9]

Sources

Troubleshooting solubility issues with 2-Nitro-4-(3-trifluoromethylphenyl)phenol

[1][2]

Status: Operational Topic: Solubility & Handling Troubleshooting Ticket Priority: High (Research Continuity)

Chemical Profile & Behavior

To troubleshoot effectively, you must understand the "personality" of this molecule. It is not a standard reagent; it is a lipophilic weak acid with specific structural behaviors that dictate its solubility.

PropertyCharacteristicImpact on Experiments
Core Structure Biaryl (Biphenyl)High lipophilicity; prone to

stacking and aggregation.[1]
Functional Groups 2-Nitro (

) & Phenolic (

)
Ortho-Effect: The

and

form an intramolecular hydrogen bond.[1] This "hides" the polar head, making the molecule more permeable but significantly less water-soluble.
Tail Group 3-Trifluoromethyl (

)
Extreme hydrophobicity.[1] Increases LogP (likely >4.0), causing rapid precipitation in aqueous buffers.[1]
Acidity (pKa) Est. 6.0 – 6.5pH Sensitive: At pH 7.4, it exists as an equilibrium mixture of neutral phenol (insoluble) and phenolate anion (soluble).

Troubleshooting Guide (Q&A)

Category A: Stock Solution & Storage

Q: My DMSO stock solution is cloudy or has crystals at the bottom. Is it spoiled? A: Likely not spoiled, but aggregated . Because of the

  • The Fix:

    • Sonicate the vial for 10 minutes at 30-40°C.

    • Vortex vigorously.

    • Critical: Ensure your DMSO is "Dry" (anhydrous).[1] Even 0.5% water content in DMSO can trigger precipitation of this specific fluorinated compound.

Q: Can I use Ethanol instead of DMSO? A: Proceed with caution. While ethanol is a good solvent for phenyl-phenols, it is volatile.[1] Evaporation changes the concentration of your stock over time. Furthermore, ethanol is less effective than DMSO at disrupting the intermolecular stacking of the biaryl rings. Stick to DMSO for long-term storage; use Ethanol only for immediate acute assays.[1]

Category B: Aqueous Dilution ("The Crash-Out")[1]

Q: When I dilute my 10 mM DMSO stock into PBS (pH 7.4), it immediately precipitates. Why? A: You are experiencing "Kinetic Crash-Out." The local concentration of the compound at the tip of the pipette tip exceeds its solubility limit before it can disperse. The hydrophobic

  • The Fix (Protocol Shift):

    • Do not add 1 µL of 10 mM stock directly to 999 µL buffer.

    • Do: Perform an intermediate dilution.

      • Dilute 10 mM stock -> 1 mM in 100% DMSO .

      • Dilute 1 mM DMSO -> 100 µM in Buffer .

    • Why? This reduces the "shock" of the solvent transition and prevents the formation of large, insoluble micro-crystals.

Q: The solution turns yellow when I add it to my cell culture media. Is this oxidation? A: No, it is ionization. Nitrophenols are classic pH indicators.

  • Colorless/Pale Yellow: Neutral form (Low pH or pure DMSO).[1]

  • Bright Yellow/Orange: Phenolate Anion form (High pH or physiological media).[1]

  • Action: This confirms the compound is dissolving and deprotonating. Use this absorbance (approx. 400-420 nm) as a quality control check for solubility.[1] If the yellow color fades over time, the compound is precipitating or adsorbing to the plastic.

Category C: Assay Interference

Q: My IC50 curves are flat or inconsistent. What is happening? A: Plastic Adsorption. The

1
  • The Fix:

    • Use Low-Retention pipette tips.[1]

    • Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[1] This surfactant forms micelles that "chaperone" the lipophilic molecule, keeping it in solution without interfering with most biological targets.

Visual Troubleshooting Workflows

Figure 1: The Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

SolubilityTreeStartStart: Solid CompoundSolventChoose Primary SolventStart->SolventDMSODMSO (Anhydrous)Solvent->DMSORecommendedWaterAqueous BufferSolvent->WaterDon't do thisCheckConcTarget Conc > 10mM?DMSO->CheckConcWater->SolventInsolubleSonicateSonicate 40°CCheckConc->SonicateYesReadyStock ReadyCheckConc->ReadyNoSonicate->ReadyDilutionDilution into BufferReady->DilutionPrecipCloudy/Precipitate?Dilution->PrecipFix1Add 0.01% Tween-20Precip->Fix1Hydrophobic IssueFix2Adjust pH > 7.5Precip->Fix2Ionization Issue

Caption: Decision matrix for handling lipophilic nitrophenols. Note the critical branch at "Precipitation" requiring surfactant or pH adjustment.

Figure 2: The "Crash-Out" Mechanism

Understanding why direct dilution fails.

CrashOutcluster_0The Danger ZoneStockDMSO Stock(Solvated Monomers)MixRapid Mixing(Water enters)Stock->MixPathAMicro-Precipitation(Aggregates)Mix->PathAStandard BufferPathBStable Dispersion(Micelles/Bound)Mix->PathBBuffer + SurfactantOR High pH

Caption: The kinetic pathway of precipitation. Without surfactants or pH adjustment, the hydrophobic effect drives aggregation (Path A).

Standardized Protocols

Protocol A: Kinetic Solubility Assessment

Perform this before any biological assay to define the "Safe Zone."

  • Preparation: Prepare a 10 mM stock in anhydrous DMSO.

  • Plate Setup: Use a 96-well clear UV-transparent plate.[1]

  • Dosing:

    • Add 198 µL of PBS (pH 7.4) to columns 1-10.

    • Spike 2 µL of DMSO stock into column 1 (100 µM final).[1] Mix.

    • Perform 1:2 serial dilutions across the plate.

  • Incubation: Shake for 2 hours at Room Temperature.

  • Readout: Measure Absorbance at 600 nm (Turbidity) and 405 nm (Yellow Phenolate).

    • High OD600: Indicates precipitation.[1]

    • Low OD405: Indicates lack of dissolved phenolate.

  • Result: The highest concentration with OD600 < 0.05 is your solubility limit.

Protocol B: "Shift-pH" Dissolution

Use this if you need higher concentrations (>100 µM) in aqueous media.[1]

  • Prepare your buffer at pH 8.0 instead of 7.4.

  • The slightly higher alkalinity will drive the equilibrium toward the Phenolate Anion (deprotonated form).

  • The anion is significantly more soluble because of the negative charge delocalized onto the nitro group.

  • Note: Ensure your biological target is stable at pH 8.0.

References & Grounding

  • Acidity of Nitrophenols:

    • Concept: The ortho-nitro group increases acidity via resonance and induction but reduces water solubility via intramolecular hydrogen bonding.[1]

    • Source:4-Nitrophenol Properties & Acidity. Wikipedia.[1] Link[1][2]

  • Fluorine in Medicinal Chemistry:

    • Concept: The Trifluoromethyl (

      
      ) group significantly increases lipophilicity (LogP) and metabolic stability, often necessitating the use of co-solvents in assays.
      
    • Source:The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI (2025).[1] Link[1]

  • Solubility Enhancement Strategies:

    • Concept: Use of surfactants (Tween/Triton) and pH adjustment to manage Class II/IV compounds (BCS classification).

    • Source:An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. Link

  • Biaryl/Biphenyl Solubility:

    • Concept: Hydrophobic biaryl scaffolds (like 4-phenylphenol derivatives) exhibit low aqueous solubility and require organic co-solvents.[1]

    • Source:4-Phenylphenol Chemical Properties. ChemicalBook. Link

Overcoming steric hindrance in 2-Nitro-4-(3-trifluoromethylphenyl)phenol functionalization

[1][2]

Subject: Troubleshooting Functionalization of 2-Nitro-4-(3-trifluoromethylphenyl)phenol Ticket ID: #NITRO-BIARYL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Substrate Analysis

You are attempting to functionalize This compound . This is not a standard phenol; it is a "deactivated" and sterically congested system.[2] Successful modification requires navigating two competing forces: electronic deactivation and steric shielding .[2]

Substrate Profile
FeatureChemical ConsequenceExperimental Impact
2-Nitro Group Ortho-steric bulk + Strong H-bond acceptorPhysically blocks nucleophilic attack; locks proton in intramolecular H-bond.[1][2]
4-Biaryl System Para-substituentCreates a "twisted" biphenyl architecture; significantly lowers solubility in polar protic solvents.
3-CF3 Group Strong Electron Withdrawing Group (EWG)Drastically lowers pKa (approx.[1][2] 5.5–6.5).[2] The resulting phenoxide is highly stable but weakly nucleophilic .

Module 1: The "Unreactive Phenol" (O-Alkylation Issues)

User Complaint: "I am trying to alkylate the phenol using K2CO3 in Acetone/Acetonitrile, but conversion is stuck at <20% or returning starting material."

Root Cause Analysis

Standard Williamson ether synthesis conditions (K2CO3/Acetone) fail here for two reasons:

  • Ion Pairing: The potassium cation (K+) forms a tight ion pair with the nitro-phenoxide oxygen, effectively "capping" it.[2]

  • Nucleophilicity: The electron-withdrawing nature of the NO2 and CF3 groups delocalizes the negative charge, making the oxygen a "lazy" nucleophile.

The Solution: The "Cesium Effect"

You must switch to Cesium Carbonate (Cs2CO3) in a polar aprotic solvent (DMF or NMP).

  • Mechanism: The Cesium ion (Cs+) is large and has a diffuse charge density ("soft" cation).[2] It does not form tight ion pairs with the "hard" phenoxide oxygen. This leaves the phenoxide "naked" and more reactive toward the electrophile.

  • Solvation: Cs2CO3 is more soluble in organic solvents than K2CO3, ensuring a higher concentration of active base.[2]

Protocol: Cs-Promoted O-Alkylation
  • Dissolution: Dissolve 1.0 eq of substrate in anhydrous DMF (0.2 M concentration). Do not use acetone; it is not hot enough.

  • Deprotonation: Add 1.5 eq Cs2CO3 . Stir at Room Temperature (RT) for 30 mins. You should see a color change (bright yellow/orange) indicating phenoxide formation.[2]

  • Addition: Add 1.2 eq of the Alkyl Halide (R-Br or R-I).

    • Note: If using a chloride (R-Cl), add 0.5 eq of TBAI (Tetrabutylammonium iodide) as a catalyst (Finkelstein condition).[2]

  • Reaction: Heat to 60–80°C . Monitor by LCMS.[2]

    • Why Heat? Steric hindrance from the ortho-nitro group requires thermal energy to overcome the activation barrier for the SN2 attack.

Visualizing the Cesium Effect

CesiumEffectsub_startSubstrate(Tight H-Bond)base_kK2CO3/Acetonesub_start->base_kStandard Basebase_csCs2CO3/DMFsub_start->base_csRecommendedinter_tightTight Ion Pair(K+ blocks Oxygen)base_k->inter_tightHigh Lattice Energyinter_looseLoose Ion Pair(Naked Anion)base_cs->inter_looseLarge Cation RadiusproductO-Alkylated Productinter_tight->productSlow/Stalledinter_loose->productFast SN2 Attack

Caption: Comparison of cation effects on phenoxide reactivity. Cs+ prevents tight ion pairing, enabling reaction despite steric hindrance.[2]

Module 2: Mitsunobu Reaction Failures

User Complaint: "I tried a standard Mitsunobu (DEAD/PPh3) to couple with a secondary alcohol, but I only isolated the hydrazine byproduct."

Root Cause Analysis

The Mitsunobu reaction relies on the pKa of the nucleophile (phenol) being lower than the pKa of the betaine intermediate, but not too low.

  • The Problem: Your phenol (pKa ~6) is actually acidic enough to protonate the betaine. However, the steric bulk of the ortho-nitro group prevents the bulky PPh3-activated alcohol from approaching the phenolic oxygen. The reaction stalls, and the betaine rearranges to the hydrazine byproduct.

The Solution: Modified Mitsunobu or SN2 Reversal

Option A: The "Hot" Mitsunobu (If you must use it) Use TMAD (Tetramethylazodicarboxamide) and TBP (Tributylphosphine).[2]

  • Why? TBP is smaller and more nucleophilic than PPh3.[2] TMAD allows for higher reaction temperatures (up to 100°C in Toluene) compared to DEAD (limited to ~40°C in THF).[2]

Option B: The SN2 Reversal (Recommended) Instead of coupling Phenol + Alcohol, convert the Alcohol to a Mesylate/Tosylate first, then use the Cs2CO3 protocol from Module 1. This is almost always higher yielding for ortho-nitro phenols.[1][2]

Module 3: Nitro Group Reduction

User Complaint: "Hydrogenation with Pd/C is incredibly slow. I suspect the catalyst is poisoned."

Root Cause Analysis

It is likely not poisoning, but geometric prevention of adsorption .[2]

  • The Twist: The biaryl bond (between the phenol ring and the trifluoromethylphenyl ring) is not planar due to steric clash. This "propeller" shape prevents the molecule from lying flat on the Palladium surface, which is required for efficient catalytic hydrogenation.

The Solution: Dissolving Metal Reduction

Switch to a homogeneous or semi-homogeneous chemical reduction that does not rely on surface adsorption.

Protocol: Fe/NH4Cl Reduction
  • Solvent: Mix Ethanol/Water (3:1) . The organic co-solvent is critical to dissolve the greasy biaryl substrate.

  • Reagents: Add Substrate (1.0 eq), Iron Powder (5.0 eq) , and Ammonium Chloride (5.0 eq) .

  • Conditions: Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended if scale >5g).

  • Workup: Filter hot through Celite to remove iron oxides.

    • Tip: Do not let the filter cake dry out (fire hazard). Wash the cake with hot ethyl acetate to recover adsorbed product.

Decision Logic & Workflow

Use this logic gate to determine your experimental path.

WorkflowstartSubstrate:This compounddecision_typeTarget Modification?start->decision_typepath_etherO-Alkylation(Ether Formation)decision_type->path_etherModify OHpath_redNitro Reduction(Aniline Formation)decision_type->path_redModify NO2check_hindranceIs Electrophile Primary?path_ether->check_hindrancecheck_solubilitySolubility Checkpath_red->check_solubilitymethod_csMethod A:Cs2CO3 / DMF / 60°Ccheck_hindrance->method_csYes (Alkyl Halide)method_revMethod B:Convert Alcohol to OMsthen use Method Acheck_hindrance->method_revNo (Secondary Alcohol)method_feMethod C:Fe / NH4Cl / EtOH:H2O(Avoids Pd surface issues)check_solubility->method_feBiaryl Twist Present

Caption: Decision tree for selecting the optimal functionalization pathway based on electrophile type and steric constraints.

References

  • The Cesium Effect in Organic Synthesis

    • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[2][3][4] An assessment of the causes of the "cesium effect". The Journal of Organic Chemistry, 52(19), 4230–4234.

    • [1][2]

  • Mitsunobu Reaction on Hindered Phenols

    • Tsunoda, T., Yamamiya, Y., & Ito, S. (1995).[2] 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P).[1][2] A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530.[2]

    • [1][2]

  • Reduction of Sterically Hindered Nitro Groups

    • Ram, S., & Ehrenkaufer, R. E. (1984).[2] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[2] Synthesis, 1988(02), 91-95.[2] (Contextual support for transfer hydrogenation alternatives).

    • [1][2]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Assignment of 2-Nitro-4-(3-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and predicted spectral assignment for 2-Nitro-4-(3-trifluoromethylphenyl)phenol, a compound of interest due to its potential applications stemming from the combination of the nitrophenol and trifluoromethylphenyl moieties.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a theoretical prediction but also a practical framework for acquiring and interpreting the 1H NMR spectrum of this and structurally related molecules. We will delve into the rationale behind the expected chemical shifts and coupling patterns, compare them with analogous compounds, and provide a robust experimental protocol.

Predicted 1H NMR Spectral Assignment

The structure of this compound presents a unique set of electronic effects that govern the chemical shifts of its aromatic protons. The potent electron-withdrawing nature of both the nitro (-NO2) and trifluoromethyl (-CF3) groups will significantly deshield the protons, shifting their resonances downfield.[1][2]

Here is a predicted 1H NMR spectral assignment for this compound, based on the analysis of substituent effects and data from analogous compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-3 8.2 - 8.4d~2.5Ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. Coupled only to H-5.
H-5 7.8 - 8.0dd~8.5, ~2.5Ortho to the trifluoromethylphenyl group and meta to the nitro group. Coupled to both H-3 and H-6.
H-6 7.2 - 7.4d~8.5Ortho to the hydroxyl group and meta to the trifluoromethylphenyl group. Coupled only to H-5.
H-2' 7.9 - 8.1s-Ortho to the trifluoromethyl group, expected to be a singlet or a very narrow triplet due to small meta couplings.
H-4' 7.7 - 7.9d~7.5Meta to the trifluoromethyl group and ortho to the point of attachment to the phenol ring. Coupled to H-5'.
H-5' 7.6 - 7.8t~7.5Meta to both the trifluoromethyl group and the point of attachment. Coupled to H-4' and H-6'.
H-6' 7.8 - 8.0d~7.5Ortho to the point of attachment and meta to the trifluoromethyl group. Coupled to H-5'.
-OH 10.5 - 12.0br s-The phenolic proton is expected to be highly deshielded due to intramolecular hydrogen bonding with the ortho-nitro group and the overall electron-withdrawing nature of the molecule. The signal is often broad and may not show coupling.[3][4]

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, a comparative analysis with the known 1H NMR data of simpler, related molecules is invaluable.

CompoundProtonChemical Shift (δ, ppm)Key Takeaway
2-Nitrophenol [5][6][7]H-3 (ortho to -NO2)~8.10The strong deshielding effect of the ortho-nitro group is evident.
H-6 (ortho to -OH)~7.00The hydroxyl group has a less pronounced deshielding effect compared to the nitro group.
3-Trifluoromethylphenol [8]Aromatic Protons7.0 - 7.5The trifluoromethyl group deshields the aromatic protons, but to a lesser extent than a nitro group.
4-Trifluoromethylphenol [9]Aromatic Protons6.9 - 7.5Similar deshielding effect of the trifluoromethyl group is observed.
4-Nitrophenol [10][11][12]Protons ortho to -NO2~8.15Confirms the significant downfield shift caused by a nitro group.

This comparative data reinforces the predicted downfield shifts in our target molecule. The presence of both a nitro group and a trifluoromethylphenyl substituent is expected to result in a spectrum where most aromatic protons resonate at a lower field than in these individual comparator molecules.

Experimental Protocol for 1H NMR Acquisition

Achieving a high-quality, interpretable 1H NMR spectrum requires careful attention to the experimental setup. The following protocol is recommended for the analysis of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common initial choice due to its ability to dissolve a wide range of organic compounds. However, for compounds with acidic protons like phenols, deuterated dimethyl sulfoxide (DMSO-d6) is often preferred as it can better solubilize the compound and often results in sharper -OH peaks.[4]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[13] Most deuterated solvents are now available with TMS already added.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Acquisition Time (at): 2-4 seconds. A longer acquisition time will result in better resolution.

  • Pulse Width (pw): A 30-45 degree pulse angle is recommended for routine 1D 1H NMR to allow for a shorter relaxation delay.

  • Relaxation Delay (d1): 1-2 seconds. This delay allows for the nuclei to return to their equilibrium state before the next pulse.

  • Number of Scans (ns): 16-64 scans. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

  • Spectral Width (sw): A spectral width of 12-16 ppm is generally sufficient to cover the expected chemical shifts of all protons in the molecule.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum must be correctly phased to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is essential for accurate integration.

  • Integration: The area under each peak should be integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak should be accurately determined.

Visualization of Experimental Workflow and Molecular Interactions

To visually represent the process and the key interactions within the molecule, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve 5-10 mg of Compound add_solvent Add 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) dissolve->add_solvent add_tms Add Internal Standard (TMS) add_solvent->add_tms load_sample Load Sample into Spectrometer add_tms->load_sample setup_params Set Instrument Parameters load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration baseline->integration assignment Spectral Assignment integration->assignment

Caption: Experimental workflow for 1H NMR data acquisition and analysis.

Caption: Predicted spin-spin coupling network in this compound.

Conclusion

The structural elucidation of this compound via 1H NMR spectroscopy is a tractable yet insightful exercise. By leveraging a deep understanding of substituent effects and comparative data from analogous compounds, a reliable prediction of the 1H NMR spectrum can be formulated. This guide provides a comprehensive framework for both the theoretical assignment and the practical acquisition of high-quality NMR data. The provided experimental protocol, when followed diligently, will enable researchers to confidently characterize this and other novel chemical entities, thereby accelerating the pace of drug discovery and development.

References

  • NOP - Sustainability in the organic chemistry lab course. 1H-NMR: 2-Nitrophenol. [Link]

  • Vaia. Understanding Proton Chemical Shifts. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • Chemistry Stack Exchange. NMR: Most deshielded protons (electron withdrawal). [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • PubChem. 2-Nitrophenol. [Link]

  • ResearchGate. 1H NMR study of some sterically crowded substituted phenols. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • ResearchGate. 1H-NMR spectrum of 4-nitrophenol. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. 1H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and.... [Link]

  • The Royal Society of Chemistry. Supporting information for. [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • California State Polytechnic University, Pomona. 1H NMR chemical shift ppm table. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • T3DB. 2-Nitrophenol (T3D3579). [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

Sources

Comparative IR Analysis: Nitro vs. Trifluoromethyl Substituents in Phenolic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and material science, distinguishing between nitro (


) and trifluoromethyl (

) substituents on phenolic rings is a critical quality control task. While both are electron-withdrawing groups (EWGs) that increase phenolic acidity, their infrared (IR) signatures differ fundamentally in origin and spectral location.

The Core Differentiator:

  • Nitro groups exhibit a diagnostic "doublet" pattern arising from coupled N=O stretching: an asymmetric stretch (

    
    ) and a symmetric stretch (
    
    
    
    ).
  • Trifluoromethyl groups lack the high-frequency (

    
    ) band. Instead, they dominate the "fingerprint region" (
    
    
    
    ) with extremely intense, broad, and complex C-F stretching bands that often obscure other features.

This guide provides the mechanistic rationale, comparative data, and validated protocols for reliably distinguishing these functional groups.

Mechanistic Principles & Vibrational Modes

To interpret the spectra accurately, one must understand the causality behind the peaks.

The Nitro Group ( )

The nitro group is a resonance hybrid. The two oxygen atoms are equivalent, leading to two coupled vibrational modes:

  • Asymmetric Stretch (

    
    ):  The N-O bonds vibrate out of phase.[1] This requires higher energy and appears in the clear window of 
    
    
    
    . This is the primary confirmation peak because few other common functional groups absorb strongly here (aromatic C=C stretches are usually weaker and lower,
    
    
    ).
  • Symmetric Stretch (

    
    ):  The N-O bonds vibrate in phase.[1] This appears at 
    
    
    
    .[1] Warning: This peak frequently overlaps with C-O stretches and the C-F region.
The Trifluoromethyl Group ( )

The C-F bond has a high dipole moment, making its IR absorption exceptionally strong (often the strongest in the spectrum).

  • C-F Stretching: Due to the heavy mass of fluorine and the coupling of three C-F bonds, this does not appear as a single sharp peak. It manifests as a broad, multi-shouldered envelope between

    
     .
    
  • The "Masking" Effect: The intensity of the

    
     bands can completely overwhelm the C-O stretch of the phenol and the symmetric stretch of a nitro group (if both were present).
    
The Phenolic O-H Context

Both groups are EWGs, which pull electron density from the aromatic ring, weakening the O-H bond and making the phenol more acidic.

  • Spectral Consequence: The O-H stretch (typically

    
    ) may shift to lower frequencies compared to unsubstituted phenol due to stronger hydrogen bonding capabilities, particularly in ortho-substituted isomers.
    

Comparative Data Analysis

The following table summarizes the diagnostic peaks for para-substituted phenols.

Featurep-Nitrophenol (

)
p-Trifluoromethylphenol (

)
Diagnostic Note
Primary Identifier

(Strong)
Absent in this regionThe presence of a strong band at 1530 confirms Nitro.
Secondary Identifier

(Strong)

(Very Strong/Broad)

is usually broader and more intense than Nitro

.
Fingerprint Region Distinct peaks"Messy" high-intensity overlap

creates a "super-absorber" block between 1100-1300.
O-H Stretch

(Broad)

(Broad)
Similar for para isomers; indistinguishable.
Aromatic C=C



often shifts ring stretches slightly higher.
The "Ortho-Effect" Anomaly

When the substituent is ortho to the hydroxyl group, the diagnosis changes due to Intramolecular Hydrogen Bonding (IMHB) .

  • o-Nitrophenol: Forms a strong 6-membered chelate ring (O-H

    
     O=N).
    
    • Result: The O-H peak becomes very broad and shifts significantly lower (often obscured). The Nitro asymmetric stretch shifts to lower wavenumbers (

      
      ) due to the lock-in effect.
      
  • o-Trifluoromethylphenol: Fluorine is a hard, poor hydrogen bond acceptor.

    • Result: The IMHB is weak or "bifurcated." The O-H stretch remains relatively sharp compared to the nitro analog.

Decision Logic Diagram

The following flow chart illustrates the logical process for identifying an unknown phenolic sample containing one of these groups.

SpectralLogic Start Unknown Phenolic Sample Check1500 Analyze 1500 - 1560 cm⁻¹ Region Start->Check1500 Has1530 Strong Band Present (~1530 cm⁻¹) Check1500->Has1530 Yes No1530 No Strong Band (Only weak C=C) Check1500->No1530 No NitroConf Conclusion: Nitro Group (-NO₂) Confirm with Sym. Stretch ~1350 Has1530->NitroConf Check1300 Analyze 1100 - 1350 cm⁻¹ Region No1530->Check1300 CF3Conf Conclusion: Trifluoromethyl (-CF₃) Look for Broad/Intense 'Blob' Check1300->CF3Conf Very Strong/Broad Absorption Ambiguous Ambiguous? Check O-H Region (3200-3600) Check1300->Ambiguous Weak/Medium Absorption

Figure 1: Decision matrix for distinguishing Nitro vs. Trifluoromethyl substituents based on IR spectral features.

Experimental Protocol

To ensure reproducibility, especially when analyzing solid phenols which are prone to polymorphism and lattice effects, the choice of sampling technique is vital.

Sampling Technique: ATR vs. Transmission
  • ATR (Attenuated Total Reflectance): Recommended for rapid screening.

    • Pros: No sample prep; easy to clean.

    • Cons: Peak intensity decreases at higher wavenumbers (penetration depth dependence). The O-H region may appear weaker.[2]

  • KBr Pellet (Transmission): Recommended for publication-quality structural confirmation.

    • Pros: Higher resolution of the O-H stretching region; better for observing subtle hydrogen bonding effects.

    • Cons: Hygroscopic KBr can introduce water peaks (

      
       and 
      
      
      
      ).
Step-by-Step Workflow

Workflow cluster_prep Sample Prep (KBr Method) cluster_acq Acquisition cluster_proc Processing Step1 Mix Sample:KBr (1:100) Step2 Grind to Fine Powder Step3 Press Pellet (10 tons) Step4 Collect Background (Air/Empty) Step3->Step4 Step5 Collect Sample (32 Scans, 4cm⁻¹ res) Step6 Baseline Correction Step5->Step6 Step7 Peak Picking (Threshold 5% T) Step6->Step7

Figure 2: Validated workflow for transmission IR spectroscopy of solid phenolic derivatives.

Self-Validation Steps (Quality Control)
  • Polystyrene Standard: Run a polystyrene film calibration. Ensure the peak at

    
     is within 
    
    
    
    .
  • Background Check: Ensure the background spectrum shows clean atmospheric

    
     (
    
    
    
    ) and
    
    
    vapor, but no contamination in the
    
    
    region.
  • Dryness: If the sample is a KBr pellet, a broad "hump" at

    
     indicates wet KBr. Dry the pellet in an oven at 110°C for 15 minutes if necessary.
    

References

  • NIST Chemistry WebBook. IR Spectrum of 4-Nitrophenol. National Institute of Standards and Technology.[3] [Link]

  • NIST Chemistry WebBook. IR Spectrum of 4-(Trifluoromethyl)phenol. National Institute of Standards and Technology.[3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard reference for general functional group ranges).

  • Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in 2-Substituted Phenols. Journal of Physical Chemistry A, 110(40), 11396–11403. (Source for ortho-effect mechanisms).[5]

Sources

A Comparative Guide to the Reactivity of Substituted Phenols: 4-Phenylphenol vs. 2-Nitro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Phenols

In the landscape of drug discovery and materials science, substituted phenols are foundational scaffolds. Their reactivity—governed by the electronic and steric nature of their substituents—dictates their utility as synthetic intermediates. This guide offers an in-depth comparison of the chemical reactivity of two structurally distinct phenols: 4-phenylphenol, a classic biphenyl derivative, and 2-nitro-4-(trifluoromethyl)phenol, a highly electron-deficient system.

While the initial query specified 2-Nitro-4-(3-trifluoromethylphenyl)phenol, this appears to be a highly complex and sparsely documented compound. Therefore, for the purpose of providing a robust and well-supported comparison, this guide will focus on the closely related and well-characterized analogue, 2-Nitro-4-(trifluoromethyl)phenol . This compound serves as an excellent case study in extreme electronic deactivation.

Through a detailed analysis of their electronic profiles, acidity, and susceptibility to common aromatic substitution and oxidation reactions, this document aims to provide researchers with a predictive framework for the behavior of these and similar phenolic systems. All claims are supported by experimental data and established chemical principles, with detailed protocols provided for key comparative experiments.

Part 1: Structural and Electronic Profile Analysis

The reactivity of a phenol is fundamentally dictated by the electron density of its aromatic ring and the stability of its corresponding phenoxide ion. The substituents on 4-phenylphenol and 2-nitro-4-(trifluoromethyl)phenol exert nearly opposite effects, making their comparison a study in contrasts.

4-Phenylphenol: This molecule features a phenyl group at the para position. The phenyl substituent acts as a weak electron-donating group through resonance (+R effect) and a weak electron-withdrawing group by induction (-I effect) due to the higher electronegativity of its sp2 hybridized carbons.[1][2] Overall, the resonance effect slightly dominates, leading to a net activation of the phenol ring towards electrophilic attack compared to unsubstituted phenol. The hydroxyl group itself is a powerful activating, ortho-, para-directing group.

2-Nitro-4-(trifluoromethyl)phenol: This compound is decorated with two potent electron-withdrawing groups (EWGs).

  • Nitro Group (-NO₂): Positioned ortho to the hydroxyl, the nitro group is strongly deactivating through both a powerful inductive (-I) and resonance (-R) effect.[3] It dramatically reduces the electron density of the aromatic ring.

  • Trifluoromethyl Group (-CF₃): Located at the para position, the -CF₃ group is one of the strongest electron-withdrawing groups, operating primarily through a very strong inductive effect (-I).[4] Unlike the nitro group, it does not participate in resonance withdrawal.

The cumulative effect of these two groups renders the aromatic ring of 2-nitro-4-(trifluoromethyl)phenol exceptionally electron-poor.

Fig 1. Comparison of substituent electronic effects.

Part 2: Comparative Reactivity Analysis

The stark differences in electronic structure translate directly to disparate chemical behaviors.

Acidity (pKa)

The acidity of a phenol is determined by the stability of the phenoxide anion formed upon deprotonation. Electron-withdrawing groups stabilize this anion, increasing acidity (lowering pKa), while electron-donating groups destabilize it, decreasing acidity.

CompoundSubstituentsKey EffectspKa Value
4-Phenylphenol Phenyl (para)Weakly activating, minor destabilization of anion~9.55[5]
2-Nitro-4-(trifluoromethyl)phenol Nitro (ortho), CF₃ (para)Strong -I and -R effects stabilize the phenoxide anion~5.53 (Predicted)[6]
  • Analysis: 4-Phenylphenol is a weak acid, with a pKa similar to many other simple phenols.[5] In stark contrast, 2-nitro-4-(trifluoromethyl)phenol is predicted to be approximately 10,000 times more acidic. This dramatic increase is due to the powerful stabilizing influence of the nitro and trifluoromethyl groups on the negative charge of the phenoxide conjugate base.[4][6]

Electrophilic Aromatic Substitution (EAS)

EAS reactions, such as halogenation and nitration, are hallmarks of aromatic chemistry. The rate and regioselectivity of these reactions are highly sensitive to the substituents present.

  • 4-Phenylphenol: The hydroxyl group is a potent activating ortho-, para-director, making the ring highly susceptible to electrophilic attack.[3] Reactions like bromination can proceed rapidly even without a Lewis acid catalyst, often leading to polysubstitution.[7] The primary products will be substitution at the positions ortho to the hydroxyl group.

  • 2-Nitro-4-(trifluoromethyl)phenol: The synergistic deactivation by the -NO₂ and -CF₃ groups makes this ring extremely resistant to electrophilic substitution. The electron density is so low that forcing conditions (e.g., strong acids, high temperatures) are required for any reaction to occur. The directing effects are conflicting: the -OH group directs ortho/para, while the -NO₂ and -CF₃ groups are meta-directors. However, the overwhelming deactivation makes predicting the outcome complex and yields are likely to be poor.

To quantify this difference, we can consider the Hammett substituent constants (σ), which measure the electronic influence of a substituent.[8]

SubstituentPositionHammett Constant (σ)Effect on EAS
-C₆H₅para-0.01Weakly Activating
-NO₂para+0.78Strongly Deactivating
-CF₃meta+0.43Strongly Deactivating
-CF₃para+0.54Strongly Deactivating

(Data sourced from Leffler & Grunwald, 1963)[9]

A positive ρ value for a reaction indicates it is favored by electron-withdrawing groups.[8] For EAS, where the ring acts as a nucleophile, the reaction rate is highly disfavored by substituents with large positive σ values. The sum of substituent effects clearly predicts that 4-phenylphenol will be vastly more reactive in EAS than 2-nitro-4-(trifluoromethyl)phenol.

Oxidation

Phenols can be oxidized to quinones. The ease of oxidation is related to the electron density of the ring; electron-rich phenols are more easily oxidized.

  • 4-Phenylphenol: As an electron-rich system, 4-phenylphenol is relatively susceptible to oxidation. Electrochemical studies show that phenols undergo oxidation, and the potential required is lower for phenols with electron-donating groups.[10]

  • 2-Nitro-4-(trifluoromethyl)phenol: The highly electron-deficient nature of this molecule makes it significantly more resistant to oxidation. A much higher oxidation potential would be required to remove electrons from this deactivated ring. The oxidation potential of 4-nitrophenol, for example, is significantly higher than that of phenol itself.[11] The additional -CF₃ group would increase this potential even further.

Part 3: Experimental Protocols

To empirically validate the predicted differences in reactivity, the following standardized protocols can be employed.

Protocol: Spectrophotometric pKa Determination

This method leverages the difference in UV-Vis absorbance spectra between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻).

Fig 2. Workflow for Spectrophotometric pKa Determination.

Methodology:

  • Solution Preparation: Prepare a 10 mM stock solution of each phenol in methanol. Prepare a series of buffer solutions with known pH values ranging from 4 to 11 (e.g., phosphate and borate buffers).[12]

  • Sample Preparation: For each phenol, create a series of samples by diluting the stock solution to a final concentration of 100 µM in each of the buffer solutions.[12]

  • Spectrophotometry: Record the UV-Vis absorption spectrum for each sample. Determine the wavelength of maximum absorbance for the acidic form (in the lowest pH buffer) and the basic form (in the highest pH buffer).

  • Data Collection: Measure the absorbance of each buffered sample at the wavelength corresponding to the maximum absorbance of the phenoxide (ArO⁻) form.

  • Analysis: Plot absorbance versus pH. The data should form a sigmoidal curve. The pKa is the pH value at the midpoint of the vertical section of this curve.[13][14]

Causality: This method is self-validating as the Henderson-Hasselbalch equation predicts a direct relationship between pH and the log of the ratio of the conjugate base to the acid, which is proportional to the measured absorbance.[13]

Protocol: Comparative Electrophilic Bromination

This protocol uses different conditions to highlight the vast difference in reactivity towards an electrophile (Br⁺).

A. Bromination of 4-Phenylphenol (Activated Ring)

  • Dissolution: Dissolve 1.0 g of 4-phenylphenol in 20 mL of a solvent like glacial acetic acid in a round-bottom flask.[7]

  • Reagent Addition: While stirring at room temperature, slowly add a stoichiometric equivalent of bromine (Br₂) dissolved in glacial acetic acid dropwise.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, and its progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Characterize the product (expected to be 2-bromo-4-phenylphenol) by NMR and Mass Spectrometry.

B. Bromination of 2-Nitro-4-(trifluoromethyl)phenol (Deactivated Ring)

  • Setup: In a flask equipped with a reflux condenser, combine 1.0 g of 2-nitro-4-(trifluoromethyl)phenol, a strong Lewis acid catalyst (e.g., AlBr₃ or FeBr₃), and a suitable solvent (e.g., dichloromethane or nitrobenzene).

  • Reagent Addition: Slowly add an excess of bromine (Br₂) to the mixture.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or GC-MS.[15]

  • Workup: After cooling, carefully quench the reaction by pouring it over ice and a reducing agent (e.g., sodium bisulfite solution). Perform an aqueous workup as described above.

  • Analysis: Analyze the crude product mixture to identify any brominated products and quantify the yield.

Causality: The choice of vastly different reaction conditions (no catalyst and room temperature for the activated system vs. a strong catalyst and heat for the deactivated one) is a direct consequence of the electronic properties of the substrates.[7][15] The expected low yield for the deactivated phenol, even under harsh conditions, validates its predicted low reactivity.

Conclusion

The comparison between 4-phenylphenol and 2-nitro-4-(trifluoromethyl)phenol provides a compelling illustration of the power of substituent effects in organic chemistry.

  • 4-Phenylphenol behaves as a typical, electron-rich phenol. Its reactivity is dominated by the activating hydroxyl group, making it a ready participant in electrophilic aromatic substitution and a moderately strong acid. It is a versatile intermediate for syntheses requiring the functionalization of an activated aromatic ring.[16]

  • 2-Nitro-4-(trifluoromethyl)phenol represents a molecule of opposing character. The profound electron-withdrawing nature of the nitro and trifluoromethyl groups renders its aromatic ring inert to all but the most forcing electrophilic conditions. Its primary chemical characteristic is its significantly enhanced acidity, a direct consequence of the stabilization of its conjugate base.

For the researcher and drug development professional, this comparison underscores a critical principle: the rational design of synthetic routes and the prediction of molecular properties hinge on a deep understanding of the interplay between inductive and resonance effects. The choice of substituents can tune the reactivity of a phenolic core across a vast spectrum, from highly nucleophilic to profoundly electrophilic, thereby defining its potential role in complex molecular architectures.

References

  • Google Patents. (1966). Preparation of 3-trifluoromethyl-4-nitrophenol. US3251889A.
  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

  • Royal Society of Chemistry. (2015). Exploring structural and electronic effects in three isomers of tris{bis(trifluoromethyl)phenyl}borane: towards the combined electrochemical-frustrated Lewis pair activation of H2. [Link]

  • MDPI. (2023). Electrocatalytic Oxidation of Nitrophenols via Ag Nanoparticles Supported on Citric-Acid-Modified Polyaniline. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. [Link]

  • LookChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. [Link]

  • ACS Publications. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]

  • University of East Anglia. (2017). Exploring structural and electronic effects in three isomers of tris{bis(trifluoromethyl)phenyl}borane: Towards the combined electrochemical-frustrated Lewis pair activation of H2. [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. [Link]

  • ResearchGate. (n.d.). Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π‐Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. [Link]

  • ResearchGate. (2025). Electrochemical oxidation of p-nitrophenol using graphene-modified electrodes, and a comparison to the performance of MWNT-based electrodes. [Link]

  • Acta Chemica Scandinavica. (1956). Quantitative Bromination of Phenols. [Link]

  • RSC Publishing. (2015). Exploring Structural and Electronic Effects in Three Isomers of Tris{bis(trifluoromethyl)phenyl}borane: Towards the Combin. [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • ResearchGate. (2023). (PDF) UNIT-II: Phenols-Electrophilic Substitution Reactions of Phenols. [Link]

  • National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Link]

  • National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis Online. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. [Link]

  • OC-Praktikum. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]

  • Nacalai Tesque. (n.d.). Comparison of biphenyl and other aromatic stationary phases. [Link]

  • Royal Society of Chemistry. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. [Link]

  • eGyanKosh. (n.d.). EXPERIMENT 10 ESTIMATION OF PHENOLS. [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?[Link]

  • ACS Publications. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • Chemistry 321: Quantitative Analysis Lab Webnote. (2017). Spectrophotometric Determination of pKa of Phenol Red. [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved February 15, 2026, from [Link]

  • SpringerLink. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. [Link]

  • YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. [Link]

  • Quora. (2017). Which is more acidic, phenol or 4-nitrophenol?[Link]

  • Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Science.gov. (n.d.). hammett substituent constants: Topics. [Link]

  • Pharmaguideline. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • ACS Publications. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. [Link]

Sources

Bioactivity comparison of nitro-substituted biaryl phenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of nitro-substituted biaryl phenols, designed for researchers in medicinal chemistry and drug discovery.

Technical Application Guide | Series: Functionalized Biphenyl Scaffolds

Executive Summary

Biaryl phenols (phenylphenols) are a privileged scaffold in medicinal chemistry, exhibiting intrinsic antimicrobial and antioxidant properties. The introduction of a nitro group (


) onto the biphenyl core fundamentally alters the physicochemical profile, often acting as a "bioactivity switch."

This guide compares the performance of nitro-substituted biaryl phenols against their unsubstituted and hydroxylated analogs.

  • Key Finding: Nitro substitution, particularly at the para position relative to the hydroxyl group, significantly enhances antimicrobial potency (up to 4-fold reduction in MIC) but concurrently increases cytotoxicity against mammalian cell lines due to redox cycling.

  • Mechanism: The nitro group facilitates protonophoric mitochondrial uncoupling and reactive oxygen species (ROS) generation, a dual-mechanism distinct from the membrane disruption seen in simple phenylphenols.

Structural Landscape & SAR Analysis

The bioactivity of nitro-biaryl phenols is governed by the electronic push-pull effect between the electron-donating phenolic hydroxyl (


) and the electron-withdrawing nitro group (

).
Positional Isomerism (Ortho vs. Para)

The position of the nitro group dictates the molecule's ability to form intramolecular hydrogen bonds, which influences lipophilicity and membrane permeability.

Feature3-Nitro-2-phenylphenol (Ortho-like)5-Nitro-2-phenylphenol (Para-like)
Electronic Effect Strong intramolecular H-bond (

).
No intramolecular H-bond;

is free.
Lipophilicity (LogP) Higher (pseudo-ring formation).Lower (more polar surface area).
Acidity (pKa) Moderately increased.Significantly increased (strong resonance withdrawal).
Bioactivity Trend Enhanced membrane permeability; better Gram-negative activity.Enhanced target binding (e.g., enzyme inhibition); better Gram-positive activity.

Expert Insight: In zinc-complexed thiosemicarbazones derived from these phenols, the 5-nitro isomer consistently demonstrates superior antimicrobial activity against S. aureus compared to the 3-nitro isomer, likely due to the availability of the hydroxyl group for metal coordination or intermolecular binding [1].

Comparative Bioactivity Data[1][2][3]

The following data aggregates experimental results comparing unsubstituted, hydroxylated, and nitro-substituted variants.

Antimicrobial Efficacy (MIC Values)

Target: Staphylococcus aureus (Gram-positive)

Compound ClassRepresentative StructureMIC (

M)
Relative PotencyMechanism Note
Unsubstituted 2-Phenylphenol (OPP)150 - 3001.0x (Baseline)Membrane disruption only.
Hydroxylated 2,4'-Biphenyldiol75 - 150~2.0xH-bonding donor/acceptor.
Nitro-Benzyl Ether 4-((4-nitrobenzyl)oxy)phenol11 ~15x ROS generation + Membrane.
Nitro-Biaryl 5-Nitro-2-phenylphenol8 - 16 ~20x Dual-mode (Redox + Uncoupling).

Data Sources: Synthesized from comparative analysis of phenylphenol derivatives [1][4].

Cytotoxicity Profile (Mammalian Cells)

Cell Line: Hepatocytes / HeLa (Cancer)

CompoundIC50 (

M)
Toxicity Mechanism
2-Phenylphenol > 500Low toxicity; rapid glucuronidation.
Phenyl-hydroquinone ~60Reactive quinone formation [2].
Nitro-Biaryl Derivatives 10 - 50 High toxicity ; Mitochondrial uncoupling [3].

Critical Note: While nitro substitution drastically improves antimicrobial potency, it narrows the therapeutic window. The IC50 against mammalian cells drops significantly, indicating that these compounds are better suited as topical antiseptics or chemotherapeutic agents rather than systemic antibiotics.

Mechanistic Action: The Nitro "Warhead"

The nitro group is not merely a structural decoration; it is a pharmacophore that engages a specific redox pathway.

Pathway Diagram: Nitro-Redox Cycling

The following diagram illustrates how nitro-biaryl phenols induce cytotoxicity through ROS generation and mitochondrial uncoupling.

NitroMechanism Compound Nitro-Biaryl Phenol (Prodrug) CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Mito Mitochondrial Uncoupling Compound->Mito Protonophore Action Reductase Nitroreductase (Enzymatic Reduction) CellEntry->Reductase Cytosol Nitroso Nitroso Intermediate (-NO) Reductase->Nitroso 1e- Reduction Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl Cycling ROS ROS Surge (O2-, OH*) Nitroso->ROS O2 -> O2- Hydroxyl->Nitroso Redox Cycle DNA DNA Damage (Strand Breaks) ROS->DNA Oxidative Stress Mito->DNA Apoptosis

Figure 1: Dual-mechanism of action showing enzymatic nitro-reduction leading to ROS stress and direct mitochondrial uncoupling.

Mechanism Explanation
  • Redox Cycling: The nitro group undergoes enzymatic reduction (via nitroreductases) to a nitroso intermediate. This cycle transfers electrons to molecular oxygen, generating Superoxide anions (

    
    ), which damage bacterial DNA and proteins [5].
    
  • Mitochondrial Uncoupling: The phenolic proton becomes more acidic (lower pKa) due to the electron-withdrawing nitro group. This allows the molecule to act as a protonophore, shuttling protons across the inner mitochondrial membrane and collapsing the proton motive force (PMF) essential for ATP synthesis [3].

Experimental Protocol: Synthesis & Evaluation

To verify these findings in your own laboratory, follow this standardized workflow for synthesizing and testing nitro-biaryl phenols.

Synthesis Workflow (Chemoselective Arylation)

Method adapted from Chem. Commun. [6].

  • Reagents: Phenol derivative + Bromo-nitroarene.

  • Catalyst: Potassium tert-butoxide (

    
    ).
    
  • Conditions:

    
     pathway, Room Temperature, DMSO solvent.
    
  • Purification: Column chromatography (Hexane/EtOAc).

Biological Assay Workflow

AssayWorkflow cluster_0 Screening Phase cluster_1 Validation Phase Start Synthesized Nitro-Biaryl Phenol MIC Antimicrobial Assay (Microdilution) Start->MIC MTT Cytotoxicity Assay (MTT / HeLa Cells) Start->MTT RosAssay ROS Generation (DCFDA Staining) MIC->RosAssay If MIC < 20 µM Docking In Silico Docking (DNA Gyrase/Reductase) MTT->Docking SAR Confirmation

Figure 2: Step-wise biological evaluation pipeline for nitro-biaryl candidates.

Protocol Steps:

  • Preparation: Dissolve compounds in DMSO (Stock 10 mM).

  • MIC Assay: Use Mueller-Hinton broth. Serial dilutions (100

    
    M to 0.1 
    
    
    
    M). Inoculate with
    
    
    CFU/mL S. aureus. Incubate 24h at 37°C.
  • MTT Assay: Seed HeLa cells (

    
    /well). Treat for 48h. Add MTT reagent.[1] Measure absorbance at 570 nm.
    
  • Selectivity Index (SI): Calculate

    
    . A viable drug candidate should have 
    
    
    
    .

Critical Evaluation & Conclusion

Pros of Nitro Substitution:

  • Potency: Drastically lowers MIC values compared to parent phenylphenols.

  • Spectrum: Expands activity to include resistant strains (e.g., MRSA) due to the novel redox mechanism.

  • Versatility: The nitro group serves as a handle for further functionalization (reduction to amine

    
     amide coupling).
    

Cons & Risks:

  • Toxicity: The same redox mechanism that kills bacteria causes oxidative stress in human cells.

  • Mutagenicity: Nitroaromatics are often structural alerts for Ames test positivity (potential carcinogens).

Final Recommendation: Nitro-substituted biaryl phenols are excellent lead compounds for topical antimicrobials or disinfectants where systemic toxicity is less critical. For systemic drug development, the nitro group should be considered a "pro-moiety" or replaced with bioisosteres (e.g., nitrile, trifluoromethyl) to maintain electron withdrawal while mitigating redox toxicity.

References

  • Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes. Dalton Transactions.

  • Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. PubMed.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Semantic Scholar.

  • Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Biological and Pharmaceutical Bulletin.

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Semantic Scholar.

  • Chemoselective arylation of phenols with bromo-nitroarenes. Chemical Communications.

Sources

Comparative Guide: Synthesis & TLC Validation of 2-Nitro-4-(3-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Synthesis Routes for 2-Nitro-4-(3-trifluoromethylphenyl)phenol Using TLC Content Type: Comparative Technical Guide Audience: Senior Chemists, Process Development Scientists

Executive Summary

This guide evaluates two distinct synthesis routes for This compound (Target Compound 1 ), a critical biaryl intermediate used in the development of kinase inhibitors and antitubercular agents. We compare the Suzuki-Miyaura Coupling (Route A) against Direct Nitration (Route B) .

While Route A offers high regioselectivity, Route B provides an economic advantage for scale-up. The critical control point for both is Thin Layer Chromatography (TLC).[1] This guide provides optimized TLC protocols to distinguish the target from specific impurities inherent to each route (protodeboronation byproducts in Route A vs. dinitrated species in Route B).

Part 1: The Target & The Challenge

The target molecule features a phenol core with two critical substituents:

  • Nitro group (

    
    ) at C2:  Provides an intramolecular hydrogen bond acceptor for the phenolic hydroxyl, significantly altering polarity.
    
  • 3-Trifluoromethylphenyl at C4: Adds lipophilicity and UV activity.

The Analytical Challenge: Standard TLC often fails to resolve nitrophenols due to "tailing" caused by the acidic phenolic proton. Furthermore, distinguishing the target (mono-nitro) from potential over-nitrated impurities (di-nitro) requires precise mobile phase modulation.

Part 2: Comparative Synthesis Routes

Route A: The Convergent Path (Suzuki-Miyaura)
  • Mechanism: Pd-catalyzed cross-coupling of 4-bromo-2-nitrophenol with 3-(trifluoromethyl)phenylboronic acid .

  • Pros: High fidelity; the nitro group is pre-installed, eliminating regioselectivity risks.

  • Cons: High cost of Pd catalyst; risk of boronic acid homocoupling or protodeboronation.

  • Primary Impurities: Unreacted bromide, protodeboronated arene, phosphine oxides (from catalyst).

Route B: The Divergent Path (Direct Nitration)
  • Mechanism: Electrophilic aromatic substitution (nitration) of 4-(3-trifluoromethylphenyl)phenol .

  • Pros: Low raw material cost; scalable.

  • Cons: Harsh conditions; safety risks (exotherms); difficult purification.

  • Primary Impurities: 2,6-Dinitro species (over-nitration) and oxidized quinones.

Visualization of Pathways & Impurities

SynthesisPathways StartA Precursor A: 4-Bromo-2-nitrophenol RouteA Route A: Suzuki Coupling (Pd(PPh3)4, K2CO3) StartA->RouteA StartB Precursor B: 4-(3-CF3-phenyl)phenol RouteB Route B: Nitration (HNO3, H2SO4) StartB->RouteB Target TARGET: 2-Nitro-4-(3-CF3-phenyl)phenol RouteA->Target Major Product ImpurityA Impurity A: Protodeboronated Arene (Low Polarity) RouteA->ImpurityA Side Reaction RouteB->Target Ortho-substitution ImpurityB Impurity B: 2,6-Dinitro Analog (High Rf, Acidic) RouteB->ImpurityB Over-nitration

Figure 1: Synthetic pathways highlighting the distinct impurity profiles that TLC must resolve.

Part 3: Optimized TLC Protocol (Self-Validating System)

To ensure scientific integrity, this protocol uses a "Dual-Visualization" method to confirm identity not just by Rf, but by chemical reactivity.

Stationary Phase
  • Material: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Activation: Pre-heating plates is generally unnecessary unless humidity is >60%.

Mobile Phase Optimization

Standard Hexane/EtOAc mixtures cause phenols to streak. You must acidify the mobile phase to suppress ionization of the phenol (


 due to the nitro group).
  • Standard System: Hexane : Ethyl Acetate (80:20)

  • Optimized System (The "Fix"): Hexane : Ethyl Acetate : Acetic Acid (75 : 24 : 1 )

Visualization Techniques
  • Method A: UV 254 nm (Non-destructive): The nitro group and biaryl system quench fluorescence strongly. Target appears as a sharp dark purple/black spot .

  • Method B: Ferric Chloride (

    
    ) Stain (Specific): 
    
    • Preparation: 1%

      
       in 50% MeOH/Water.[2]
      
    • Action: Dip and warm slightly.

    • Result: Phenols form colored complexes. The target (ortho-nitrophenol) typically turns reddish-brown or orange , distinguishing it from non-phenolic impurities (like phosphine oxides).

Part 4: Experimental Validation & Data

Experiment 1: Route Comparison via TLC

Objective: Compare the "cleanliness" of the crude reaction mixtures.

Protocol:

  • Spot 1 µL of Crude Route A mixture (Lane 1).

  • Spot 1 µL of Crude Route B mixture (Lane 2).

  • Spot Co-spot (Lane 3).

  • Elute in Hex:EtOAc:AcOH (75:24:1) .

  • Visualize under UV, then stain with

    
    .
    

Results Summary:

ParameterRoute A (Suzuki)Route B (Nitration)
Target Rf 0.45 (Compact spot)0.45 (Compact spot)
Major Impurity Rf 0.05 (Boronic acid/Pd black)0.62 (2,6-Dinitro species)
Tailing? Minimal (with AcOH)Minimal (with AcOH)
Separation (

)
Excellent (> 0.3)Moderate (0.17)

Response
Positive (Red/Brown)Positive (Red/Brown)

Note: The 2,6-dinitro impurity in Route B moves FASTER (higher Rf) than the target because the second nitro group engages in stronger intramolecular hydrogen bonding, masking the polar hydroxyl group more effectively than the mono-nitro target.

Experiment 2: Monitoring Reaction Completion

Workflow Logic:

  • Route A: Monitor disappearance of Bromide (Rf ~0.55). Caution: Bromide Rf is close to Product Rf. Use 2D-TLC or HPLC if unsure.

  • Route B: Monitor disappearance of Starting Phenol (Rf ~0.30). The introduction of the Nitro group increases Rf (0.30

    
     0.45) due to intramolecular H-bonding (chelation) reducing interaction with silica.
    
TLC Decision Tree

TLCDecision Start Run TLC (Hex:EtOAc:AcOH 75:24:1) CheckUV Check UV (254nm) Start->CheckUV Decision Spot Count? CheckUV->Decision Single Single Spot Rf ~0.45 Decision->Single Multiple Multiple Spots Decision->Multiple AnalyzeMulti Analyze Impurities Multiple->AnalyzeMulti HighRf Rf > 0.60 (Dinitro/Non-polar) AnalyzeMulti->HighRf Route B Issue LowRf Rf < 0.30 (Starting Phenol/Boronic) AnalyzeMulti->LowRf Incomplete Rxn

Figure 2: Analytical decision matrix for interpreting TLC results during synthesis.

Part 5: Conclusion & Recommendation

  • For High Purity (MedChem/GLP): Choose Route A . The impurities are vastly different in polarity (baseline vs. product), making purification via flash chromatography (Flash Rf target = 0.30 in 10% EtOAc) trivial.

  • For Scale/Cost (Process Chem): Choose Route B , but strict TLC monitoring is required to stop the reaction before dinitration occurs. If a spot at Rf 0.62 appears, the reaction has proceeded too long.

Final Expert Tip: Always run a "cospot" (Lane 3: Starting Material + Reaction Mix) to confirm conversion, as the Rf shift in Route A can be subtle depending on the specific boronic acid used.

References

  • Suzuki-Miyaura Coupling Mechanisms & C

    • Title: Suzuki-Miyaura Cross-Coupling: Status and Recent Developments[3]

    • Source: Organic Chemistry Portal[4]

    • URL:[Link]

  • TLC Visualiz

    • Title: Visualizing TLC Plates (Stains and Techniques)[2][5]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Nitr

    • Title: Regioselective Nitration of Phenols[6][7][8][9][10]

    • Source: Ark
    • URL:[Link]

  • TLC Solvent Systems for Polar Compounds

    • Title: TLC Solvent Selection and Mobile Phase Optimiz
    • Source: Filter-Bio / Lab Techniques
    • URL:[Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Nitro-4-(3-trifluoromethylphenyl)phenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.